Lenampicillin hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSETTYJSGMCR-GLCLSGQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057835 | |
| Record name | Lenampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80734-02-7 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenampicillin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lenampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the synthesis and characterization of its hydrochloride salt. Detailed experimental protocols for its preparation via the esterification of ampicillin are presented, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of beta-lactam antibiotics.
Introduction
Lenampicillin is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1][2] As a prodrug, it is readily hydrolyzed in the body to release the active ampicillin molecule.[2] This chemical modification improves the oral absorption of ampicillin, leading to higher serum concentrations of the active drug.[3] Lenampicillin hydrochloride is the hydrochloride salt form of this prodrug, which exhibits favorable properties for pharmaceutical formulation. This guide details the synthetic route to this compound and the analytical methods for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of ampicillin with a suitable reactive esterifying agent. A common and effective method involves the reaction of ampicillin hydrochloride with 4-bromomethyl-5-methyl-1,3-dioxol-2-one.
Synthetic Pathway
The overall synthetic scheme is presented below. Ampicillin hydrochloride is reacted with 4-bromomethyl-5-methyl-1,3-dioxol-2-one in the presence of a suitable base to facilitate the esterification reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is adapted from established synthetic methods.
Materials:
-
Ampicillin hydrochloride
-
4-Bromomethyl-5-methyl-1,3-dioxol-2-one
-
Triethylamine
-
Dimethylformamide (DMF)
-
Acetone
-
Isopropyl ether
Procedure:
-
Suspend ampicillin hydrochloride (1.0 g) in 10 ml of dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (0.7 ml) dropwise to the suspension with stirring.
-
To the resulting solution, add 4-bromomethyl-5-methyl-1,3-dioxol-2-one (1.0 g).
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
After the reaction is complete, add the reaction mixture to a solution of 1N hydrochloric acid in acetone (3 ml).
-
Pour the resulting mixture into 100 ml of isopropyl ether with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Wash the collected solid with isopropyl ether.
-
Dry the solid under vacuum to yield this compound as a colorless amorphous solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless amorphous solid / White to off-white solid | [4] |
| Molecular Formula | C₂₁H₂₄ClN₃O₇S | [4] |
| Molecular Weight | 497.95 g/mol | [4] |
| Melting Point | 140°C (decomposition) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
Spectroscopic Data
Infrared spectroscopy is a key technique for identifying the functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
-
Sample Preparation: KBr pellet method
-
Spectral Range: 4000-400 cm⁻¹
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 1830 | C=O stretching (cyclic carbonate) |
| 1780 | C=O stretching (β-lactam) |
| 1750 | C=O stretching (ester) |
| 1690 | C=O stretching (amide) |
NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the complexity of the molecule, 2D NMR techniques would be beneficial for complete assignment. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Experimental Protocol:
-
Instrument: Mass Spectrometer with Electrospray Ionization (ESI)
-
Mode: Positive ion mode
-
Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Ion (M+H)⁺ | m/z 462.1335 (for the free base) |
| Fragmentation | Characteristic losses of the side chains and cleavage of the β-lactam ring are expected. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol (General Method):
-
Instrument: HPLC system with UV detection
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220-230 nm)
-
Temperature: Ambient or controlled column temperature
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols and analytical methods are intended to be a valuable resource for scientists and researchers in the field of antibiotic development. The successful synthesis and thorough characterization of this important ampicillin prodrug are critical for its potential application in pharmaceutical formulations. Further studies to obtain and fully assign high-resolution NMR spectra and to develop and validate a specific HPLC method are recommended for comprehensive quality control.
References
Lenampicillin Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin, designed for enhanced oral bioavailability. This technical guide provides an in-depth overview of its core chemical properties and stability profile. Key physicochemical parameters are summarized, and a detailed analysis of its degradation pathways under various stress conditions is presented. This document also outlines experimental protocols for the analysis of this compound, crucial for formulation development and quality control.
Chemical Properties
This compound is the hydrochloride salt of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1][2] This ester linkage is the key to its prodrug nature, allowing for improved absorption from the gastrointestinal tract before being hydrolyzed to release the active ampicillin molecule.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₇S·HCl | [4] |
| Molecular Weight | 497.9 g/mol | [4] |
| Melting Point | 145°C (with decomposition) | [5] |
| pKa (calculated) | Acidic: 11.72, Basic: 7.23 | [3] |
| Solubility | Soluble in DMSO (100 mg/mL). Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). | [6] |
Caption: Table 1: Physicochemical Properties of this compound.
Stability Profile
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. As a prodrug, its chemical stability is intrinsically linked to its conversion to the active moiety, ampicillin.
Hydrolytic Stability
This compound is readily hydrolyzed in aqueous solutions and biological media to yield ampicillin and the promoiety, which is further metabolized.[1][3] This hydrolysis is a crucial step for its bioactivation. Studies have shown that the unchanged compound is not detected in blood and urine after oral administration, indicating rapid hydrolysis during absorption.[1] The hydrolysis of the ester bond is susceptible to both acid and base catalysis. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]
The primary degradation pathway via hydrolysis involves the cleavage of the ester bond to release ampicillin and the 5-methyl-2-oxo-1,3-dioxol-4-yl)methanol promoiety. The ampicillin molecule itself can then undergo further degradation, primarily through the opening of the β-lactam ring to form penicilloic acid.[1]
Caption: Figure 1: Proposed Hydrolysis Pathway of Lenampicillin.
Photostability
While specific photostability studies on this compound are not extensively documented, studies on ampicillin indicate that the β-lactam ring is susceptible to photodegradation.[9][10] Exposure to UV light can lead to the formation of various degradation products, potentially impacting the potency and safety of the drug. Therefore, it is recommended to protect this compound from light.
Thermal Stability
Thermal stress can accelerate the degradation of this compound. The melting point of 145°C is accompanied by decomposition, indicating its thermal lability.[5] Elevated temperatures are expected to increase the rate of both hydrolysis and other degradation pathways.
Experimental Protocols
Forced Degradation Studies
To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies should be performed according to ICH guidelines (Q1A(R2)).[3][11] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.
3.1.1. Acid and Base Hydrolysis
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time intervals, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3.1.2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3.1.3. Thermal Degradation
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 48 hours).
-
At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3.1.4. Photodegradation
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.
-
Caption: Figure 2: Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method
3.2.1. Suggested HPLC Parameters
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating penicillins and their degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-5) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength of around 220-230 nm is suitable for detecting the β-lactam chromophore.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Temperature: The column temperature should be controlled (e.g., 25-30°C) to ensure reproducibility.
3.2.2. Method Validation The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity (ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Detection Limit.
-
Quantitation Limit.
-
Robustness.
Caption: Figure 3: HPLC Method Development and Validation Workflow.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. Understanding its physicochemical characteristics, particularly its inherent instability in aqueous environments which is essential for its prodrug function, is critical for the development of stable and effective pharmaceutical formulations. The outlined experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method provide a framework for ensuring the quality, safety, and efficacy of drug products containing this compound.
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. media.neliti.com [media.neliti.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arabjchem.org [arabjchem.org]
- 15. turkjps.org [turkjps.org]
The Metabolic Journey of Lenampicillin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the metabolic and excretory pathways of this compound. Upon oral administration, lenampicillin undergoes rapid and extensive first-pass metabolism, primarily in the intestinal wall, where it is hydrolyzed to release the pharmacologically active ampicillin and a promoiety that is further metabolized. This guide details the biotransformation of both the ampicillin and the promoiety, summarizes key pharmacokinetic parameters, outlines the primary routes of excretion, and provides detailed experimental protocols for the analysis of lenampicillin and its metabolites. Diagrams illustrating the metabolic pathways and experimental workflows are included to provide a clear visual representation of the processes involved.
Introduction
Lenampicillin is a penicillanic acid ester, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1] As a prodrug, it is a pharmacologically inactive compound that is converted into an active drug within the body.[2] The primary rationale for the development of lenampicillin is to improve the oral absorption of ampicillin, which is otherwise limited.[3] This guide will provide an in-depth exploration of the metabolic fate and excretion routes of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Metabolism
The metabolism of this compound is a rapid and efficient process that begins during its absorption phase. The intact prodrug is not detected in systemic circulation, indicating a complete and rapid conversion to its active form and other metabolites.[4] The metabolic process can be divided into the biotransformation of the ampicillin moiety and the promoiety.
Hydrolysis of Lenampicillin to Ampicillin
The initial and most critical metabolic step is the hydrolysis of the ester bond in lenampicillin. This reaction releases ampicillin, the active antibacterial agent, and a promoiety. This hydrolysis primarily occurs in the intestinal wall during absorption.[4]
Enzymatic Hydrolysis: The hydrolysis of ester-containing prodrugs is predominantly catalyzed by a class of enzymes known as carboxylesterases (CES). In humans, two major carboxylesterases, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), play significant roles in drug metabolism. hCE1 is highly expressed in the liver, while hCE2 is abundant in the small intestine.[5] Given that the hydrolysis of lenampicillin occurs rapidly during intestinal absorption, it is highly probable that human carboxylesterase 2 (hCE2) is the primary enzyme responsible for this initial biotransformation.
Below is a diagram illustrating the proposed initial hydrolysis of lenampicillin.
Metabolism of the Ampicillin Moiety
Once released, ampicillin undergoes further metabolism, although a significant portion is excreted unchanged. The major urinary metabolites of the ampicillin structure are:
-
Ampicillin (ABPC): The active form of the drug.
-
Alpha-aminobenzylpenicilloic acid (ABPA): A major inactive metabolite.
-
5S-penicilloic acid isomer (5S-ABPA): Another inactive penicilloic acid derivative.[4]
The metabolic pathway of the ampicillin moiety is depicted in the following diagram.
References
- 1. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Ampicillin: Comparison of bioavailability and pharmacokinetics after oral and intravenous administration of three brands [ouci.dntb.gov.ua]
- 4. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Lenampicillin Hydrochloride: A Pharmacokinetic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lenampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, has been developed to enhance the oral absorption of its parent compound. This guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is synthesized from various preclinical and clinical studies, offering valuable insights for professionals in the field of drug development and infectious disease research.
Absorption and Bioavailability
This compound is rapidly and extensively absorbed from the gastrointestinal tract following oral administration. A key characteristic of lenampicillin is its swift hydrolysis into the active moiety, ampicillin, during the absorption process. In fact, unchanged lenampicillin is typically undetectable in the blood and urine, indicating a complete and efficient conversion to ampicillin before entering systemic circulation.[1] This rapid biotransformation is crucial for its efficacy as an ampicillin prodrug.
The enhanced absorption of lenampicillin translates to significantly higher peak serum concentrations (Cmax) of ampicillin compared to the administration of an equimolar dose of ampicillin itself.[2][3] Studies in healthy volunteers have demonstrated that oral administration of lenampicillin results in a Cmax of ampicillin that is more than double that achieved with oral ampicillin, with a shorter time to reach this peak concentration (Tmax).[2][3][4]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound in various species.
Table 1: Pharmacokinetic Profile of Ampicillin after Oral Administration of this compound in Humans
| Dose of Lenampicillin HCl | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |
| 400 mg | 6.5 | 0.70 | [2][3][4] |
Table 2: Comparative Pharmacokinetics of Ampicillin after Oral Administration of Lenampicillin and Ampicillin in Humans
| Drug Administered (Equimolar Doses) | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |
| Lenampicillin (400 mg) | 6.5 | 0.70 | [2][3][4] |
| Ampicillin | 2.9 | 0.87 | [2] |
Table 3: Pharmacokinetic Profile of Ampicillin after Oral Administration of this compound in Animal Models
| Species | Dose of Lenampicillin HCl | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |
| Dogs | Not Specified | - | - | [1][5] |
| Rats | Not Specified | - | - | [1][5] |
Note: Specific Cmax and Tmax values for animal studies were not detailed in the provided search results, but the studies confirm rapid absorption and hydrolysis.
Distribution
Once absorbed and converted to ampicillin, the drug distributes throughout the body. While specific studies on the distribution of ampicillin derived from lenampicillin are limited, the distribution profile is expected to be identical to that of ampicillin administered directly. Ampicillin is known to distribute into most body tissues and fluids, with clinically relevant concentrations achieved in pleural, peritoneal, and synovial fluids.
Metabolism
The metabolism of this compound is a two-fold process involving the hydrolysis of the ester linkage to release ampicillin and the subsequent metabolism of both the ampicillin and the promoiety.
Hydrolysis of Lenampicillin
The primary metabolic event is the rapid hydrolysis of lenampicillin in the intestinal wall, blood, and liver.[1] This process is enzymatic and highly efficient, ensuring the complete conversion to ampicillin.
Caption: Hydrolysis of this compound in vivo.
Metabolism of Ampicillin
The active ampicillin molecule undergoes further metabolism. The major urinary metabolites identified in humans, dogs, and rats are ampicillin itself, alpha-aminobenzylpenicilloic acid (ABPA), and its 5S-penicilloic acid isomer (5S-ABPA).[1]
Metabolism of the Promoiety
The promoiety of lenampicillin is also metabolized. In vitro studies using rat intestinal and liver preparations, as well as blood, have identified diacetyl, acetoin, and 2,3-butanediol as metabolites.[5] In vivo studies in rats and dogs show that acetoin is formed in the intestinal tissues and then converted to 2,3-butanediol in the liver.[5]
References
- 1. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Metabolism of this compound. II. Metabolism of promoiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Lenampicillin Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a focused overview of the solubility of lenampicillin hydrochloride in common research solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination and solution preparation, and presents logical workflows through diagrammatic representations. The information herein is intended to support laboratory practices by providing a consolidated resource on the solvent compatibility of this important antibiotic compound.
Introduction
Lenampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed for enhanced oral absorption.[1][2] As the hydrochloride salt, its physicochemical properties, particularly solubility, are of critical importance for in vitro and in vivo studies, formulation development, and quality control. Understanding the solubility of this compound in various solvents is fundamental to ensuring the accuracy and reproducibility of experimental results. This guide addresses this need by summarizing known solubility data and providing practical experimental protocols.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[1][3] | 200.82[3] | Ultrasonic treatment may be required to achieve full dissolution.[3] The use of new, non-hygroscopic DMSO is recommended as water content can impact solubility.[3] |
| Solvent Systems | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1][3] | ≥ 5.02[1][3] | This formulation yields a clear solution.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5[3] | ≥ 5.02[3] | This formulation yields a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5[3] | ≥ 5.02[3] | - |
Table 1: Summary of this compound Solubility Data
Experimental Protocols
General Protocol for Solubility Determination
While specific experimental details for the solubility of this compound in pure solvents are not extensively published, a general methodology for determining the equilibrium solubility of a compound can be described. This protocol is based on standard laboratory practices.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker incubator or a magnetic stirrer can be used for this purpose.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Protocol for Preparing a Stock Solution in a Mixed Solvent System
The following protocol is adapted from methodologies provided for preparing this compound for in vivo or in vitro use.[1][3]
Objective: To prepare a 2.5 mg/mL working solution of this compound in a mixed solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes and pipette tips
Methodology:
-
Prepare a 25 mg/mL stock solution in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Use of an ultrasonic bath may aid in dissolution.
-
For a 1 mL final working solution:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix well.
-
This will result in a final solution with a this compound concentration of 2.5 mg/mL in a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Stability and Storage
This compound is a prodrug and can be susceptible to hydrolysis.[4] Therefore, proper storage of its solutions is crucial to maintain its integrity.
-
Stock Solutions: It is recommended to store stock solutions at -20°C or -80°C.[1][3] For solutions in DMSO, storage at -80°C is advised for up to 6 months, and at -20°C for up to 1 month.[1][3] It is best practice to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3]
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound for the research community. While there is clear data on its high solubility in DMSO, further research is needed to quantify its solubility in other common laboratory solvents like water and ethanol. The provided protocols for solubility determination and solution preparation offer practical guidance for researchers working with this antibiotic. Adherence to proper storage conditions is essential to ensure the stability and efficacy of this compound in experimental settings.
References
An In-depth Technical Guide to the Comparative Oral Absorption Rates of Lenampicillin Hydrochloride and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the oral absorption rates of lenampicillin hydrochloride and ampicillin. Lenampicillin, a prodrug of ampicillin, is designed to enhance the oral bioavailability of the parent compound. This guide delves into the pharmacokinetic profiles, experimental methodologies for their assessment, and the underlying mechanisms of absorption and action. All quantitative data are summarized in comparative tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
Ampicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its oral absorption is incomplete, with a bioavailability of approximately 30-40%. To overcome this limitation, several prodrugs have been developed, including this compound. Lenampicillin is an ester prodrug that is readily hydrolyzed in the body to release ampicillin.[1][2] This design aims to improve the pharmacokinetic profile, leading to higher plasma concentrations of the active drug and potentially enhanced clinical efficacy. This guide presents a detailed comparative analysis of the oral absorption characteristics of this compound and ampicillin.
Comparative Pharmacokinetics
The oral administration of this compound results in significantly higher peak plasma concentrations (Cmax) of ampicillin and a shorter time to reach that peak (Tmax) compared to the oral administration of an equimolar dose of ampicillin.[3][4][5]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for ampicillin following oral administration of this compound and ampicillin, compiled from various clinical studies.
Table 1: Pharmacokinetic Parameters of Ampicillin After Oral Administration of this compound vs. Ampicillin in Healthy Volunteers
| Parameter | This compound (equivalent to 500 mg ampicillin) | Ampicillin (500 mg) | Reference |
| Cmax (µg/mL) | 12.0 - 12.9 | 2.9 - 7.14 | [3][4] |
| Tmax (h) | 0.6 - 0.70 | 0.87 - 1.0 | [3][4] |
| AUC (µg·h/mL) | Similar to Ampicillin | Similar to Lenampicillin | [3] |
Note: Values are presented as ranges compiled from the cited literature. The exact values can vary based on the specific study design, analytical methods, and patient population.
Experimental Protocols
The determination of ampicillin concentrations in plasma is crucial for pharmacokinetic studies. A common and validated method is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[6][7][8][9]
Typical Bioanalytical Method: HPLC-UV
A validated HPLC-UV method for the quantification of ampicillin in human plasma is outlined below, based on established protocols.[6][7][8]
3.1.1. Sample Preparation
-
Procedure: To 250 µL of human plasma, add 50 µL of perchloric acid to precipitate plasma proteins. Vortex the mixture and then centrifuge to separate the clear supernatant.[6][7]
-
Internal Standard: An appropriate internal standard (e.g., ciprofloxacin) should be added to the plasma sample before protein precipitation to ensure accuracy and precision.[6]
3.1.2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8][9]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M, pH 3.5-7.3) and a suitable organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good separation.[6][9]
-
Detection: UV detection at a wavelength of approximately 210-225 nm.[6][8][9]
-
Run Time: A short run time of around 10 minutes is usually sufficient to elute ampicillin and the internal standard.
3.1.3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for bioanalytical method validation.[10][11][12][13][14] This includes assessing the method's linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix.[10][11][13]
Clinical Study Design
Pharmacokinetic comparisons between lenampicillin and ampicillin are typically conducted as crossover studies in healthy, fasting volunteers.[3][15][16]
-
Design: A randomized, single-dose, two-period crossover study.[3][15]
-
Procedure: Each subject receives a single oral dose of this compound and, after a washout period, a single oral dose of an equimolar amount of ampicillin.[3]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours).[3]
-
Analysis: Plasma is separated from the blood samples, and the concentration of ampicillin is determined using a validated bioanalytical method like the HPLC-UV method described above.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each drug.
Signaling Pathways and Mechanisms
Absorption and Metabolism of Lenampicillin
Lenampicillin is a prodrug designed for enhanced absorption from the gastrointestinal tract.[1][2] Once absorbed, it is rapidly hydrolyzed by esterases present in the intestinal wall and blood to release the active drug, ampicillin.[17][18]
Caption: Absorption and hydrolysis of this compound.
Mechanism of Ampicillin Action
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inhibits the transpeptidase enzyme (a type of penicillin-binding protein), which is essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1]
References
- 1. Lenampicillin - Wikipedia [en.wikipedia.org]
- 2. Buy Lenampicillin | 86273-18-9 | >98% [smolecule.com]
- 3. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ampicillin in human plasma by high-performance liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. nalam.ca [nalam.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Triple crossover study on absorption and excretion of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triple crossover study on absorption and excretion of ampicillin, talampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. facm.ucl.ac.be [facm.ucl.ac.be]
Methodological & Application
Application Notes and Protocols: Lenampicillin Hydrochloride Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenampicillin hydrochloride is a prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1] In cell culture applications, it is primarily used as a selective agent for cells that have been genetically modified to express a resistance gene, typically the β-lactamase gene (bla or ampR). Upon oral administration, lenampicillin is designed to improve the absorption of ampicillin.[1][2] In a cell culture context, it is hydrolyzed to its active form, ampicillin, which then exerts its antibacterial effects.[1] These notes provide a detailed protocol for the preparation and storage of a sterile stock solution of this compound for research use.
Mechanism of Action
Lenampicillin itself is not the active antibacterial agent; it serves as a delivery vehicle for ampicillin.[1] After introduction into the culture medium, it is hydrolyzed by esterases, releasing ampicillin.[1] Ampicillin, like other penicillin-class antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[1][4] This binding action prevents the final cross-linking step of peptidoglycan synthesis, a critical component of the cell wall.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] This bactericidal action is most effective against actively dividing bacteria.[1]
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[4] It is readily soluble in Dimethyl Sulfoxide (DMSO).[4][5] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄ClN₃O₇S | [4] |
| Molecular Weight | 497.95 g/mol | [4] |
| CAS Number | 80734-02-7 | [4] |
| Solubility in DMSO | 100 mg/mL (200.82 mM) | [4] |
| Appearance | Solid (White to off-white) | [4] |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use a new, unopened bottle of DMSO.[4]
Experimental Protocol: Stock Solution Preparation (100 mg/mL)
This protocol describes the preparation of a 100 mg/mL (1000x for a working concentration of 100 µg/mL) stock solution in DMSO.
4.1 Materials
-
This compound powder (CAS: 80734-02-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Vortex mixer
-
Water bath or sonicator (optional, if needed for dissolution)[4]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
4.2 Procedure
-
Pre-warm Solvent: Bring the DMSO to room temperature before opening to minimize water absorption.
-
Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1000 mg (1 g) of the powder.
-
Dissolution: Transfer the powder into a sterile conical tube. Add the calculated volume of DMSO (e.g., 10 mL).
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[4] The resulting solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, sterile, single-use aliquots (e.g., 500 µL) in microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials. Store the aliquots protected from light.[4]
Storage and Stability
Proper storage is critical to maintain the efficacy of the antibiotic stock solution.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | As per manufacturer | Store sealed, away from moisture and light.[4][5] |
| Stock Solution (in DMSO) | -20°C | 1 month | For short-term storage.[4] |
| Stock Solution (in DMSO) | -80°C | 6 months | Recommended for long-term storage.[4] |
Note: Always aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Experimental Workflow
The following diagram illustrates the overall workflow from receiving the powdered compound to its final use in cell culture medium.
References
- 1. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenampicillin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Lenampicillin | 86273-18-9 | >98% [smolecule.com]
Application Notes and Protocols: In Vitro Antibacterial Activity Assay for Lenampicillin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] Following oral administration, lenampicillin is rapidly hydrolyzed by esterases to yield ampicillin, which then exerts its antibacterial effect.[3] The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3][4][5] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death. Lenampicillin hydrochloride is designed to improve the oral bioavailability of ampicillin.[3] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The antibacterial activity of lenampicillin is attributed to its conversion to ampicillin. Studies have shown that lenampicillin exhibits an antibacterial effect approximately two-fold greater than that of ampicillin.[6] The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains, extrapolated from established ampicillin MIC data and direct findings for lenampicillin.
| Bacterial Species | Strain Example | This compound MIC Range (µg/mL) | Ampicillin MIC Range (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | <0.39 | 0.6 - 1 |
| Streptococcus pneumoniae | ATCC 49619 | <0.39 | 0.03 - 0.06 |
| Gram-Negative | |||
| Escherichia coli | ATCC 25922 | <3.13 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | >16 (Typically Resistant) | >32 (Typically Resistant) |
| Haemophilus influenzae | ATCC 49766 | <3.13 | 0.25 |
Note: The MIC values for this compound are based on clinical study data indicating MICs of <0.39 µg/mL for Gram-positive cocci and <3.13 µg/mL for Gram-negative bacteria, and an observed ~2-fold greater activity compared to ampicillin.[6]
Experimental Protocols
This section details the materials and methodology for determining the MIC and MBC of this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
Bacterial culture tubes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
Quality Control (QC) Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in DMSO.[3]
-
Stock Concentration: Prepare a stock solution of 1280 µg/mL. To do this, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to prepare 1 mL of stock solution, dissolve 1.28 mg of this compound in 1 mL of DMSO.
-
Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain being tested. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 200 µL of the appropriate concentration of the this compound solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (bacterial growth control, no drug). f. Well 12 will serve as the negative control (sterility control, no bacteria).
-
Inoculation: a. Add the diluted bacterial suspension to wells 1 through 11. The final volume in each well should be 200 µL.
-
Incubation: a. Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: a. Following the MIC determination, select the wells showing no visible growth. b. From each of these wells, and from the positive control well, subculture 10-100 µL onto a fresh MHA plate. c. Spread the inoculum evenly over the surface of the agar.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Quality Control
-
The MICs for the QC strains should be determined concurrently with each batch of tests.
-
The results must fall within the acceptable ranges for ampicillin as defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC and MBC determination.
References
- 1. Activity of ampicillin in vitro compared with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenampicillin | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Clinical evaluation of lenampicillin in oral and maxillofacial infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenampicillin Hydrochloride in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin hydrochloride is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] Developed to enhance the oral bioavailability of ampicillin, lenampicillin is rapidly hydrolyzed by esterases in the intestine and liver to release the active ampicillin molecule.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the utilization of this compound in various murine infection models, offering guidance on experimental design, data interpretation, and visualization of key pathways.
Mechanism of Action
Lenampicillin, as a prodrug, is inactive until metabolized to ampicillin.[1] Ampicillin's primary mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation (cross-linking) of peptidoglycan strands.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in rapidly dividing bacteria.[1]
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Ampicillin
Caption: Bacterial peptidoglycan synthesis and the inhibitory action of ampicillin.
Quantitative Data
The efficacy of lenampicillin is determined by the concentration of its active form, ampicillin. The following tables summarize key quantitative data for ampicillin against common pathogens used in murine infection models.
Table 1: In Vitro Efficacy of Ampicillin
| Pathogen | MIC (µg/mL) | Notes |
| Escherichia coli | 4 | Minimum Inhibitory Concentration.[1] |
| Staphylococcus aureus | 0.6 - 1 | Minimum Inhibitory Concentration.[1] |
| Streptococcus pneumoniae | 0.03 - 0.06 | Minimum Inhibitory Concentration.[1] |
| Haemophilus influenzae | 0.25 | Minimum Inhibitory Concentration.[1] |
Table 2: Pharmacokinetic Parameters of Ampicillin in Mice
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | ~50 minutes | Intravenous (200 mg/kg) | [4][5] |
| Oral Bioavailability | ~30-40% | Oral | [6] |
Table 3: In Vivo Efficacy of Ampicillin in Murine Infection Models
| Infection Model | Pathogen | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Pneumonia | Streptococcus pneumoniae | Balb/C | 200 mg/kg (IV) | Bacterial clearance and reduced inflammation | [8] |
| Urinary Tract Infection | Escherichia coli CFT073 | Balb/c | 20 or 200 mg/kg (route not specified) twice daily | Persistence of low levels of bacteria | [8] |
| Sepsis | Escherichia coli | Swiss mice | Not specified | Increased survival, decreased pro-inflammatory cytokines | [9] |
| Subcutaneous Infection | Staphylococcus aureus | Not specified | Not specified | Used to model skin and soft tissue infections |
Note: ED50 values for ampicillin in these specific models are not consistently reported in the literature. Efficacy is typically demonstrated by a reduction in bacterial load or increased survival at given doses.
Experimental Protocols
The following are detailed protocols for common murine infection models where this compound can be applied. As lenampicillin is a prodrug for oral administration, the most relevant protocols involve oral gavage. For other routes, ampicillin sodium would be used.
Experimental Workflow: Murine Infection Model
Caption: Generalized experimental workflow for murine infection models.
Protocol 1: Murine Pneumonia Model (Adapted for Oral Lenampicillin)
This protocol is adapted from a pneumococcal pneumonia model and is suitable for testing the efficacy of orally administered this compound.
Objective: To evaluate the efficacy of this compound in reducing bacterial lung burden in a murine model of bacterial pneumonia.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Pathogen of interest (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) cultured to mid-log phase
-
6-8 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates for bacterial culture
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Lightly anesthetize the mice. Instill 20-50 µL of the bacterial suspension intranasally.
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or vehicle control via oral gavage. A typical dose of the active component, ampicillin, for a pneumonia model is 200 mg/kg.[8] The equivalent dose of this compound should be calculated based on molecular weight.
-
Monitoring: Monitor the animals for clinical signs of infection (e.g., ruffled fur, lethargy, labored breathing) and record body weight daily.
-
Endpoint Analysis: At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically remove the lungs and homogenize in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
Data Analysis: Compare the bacterial loads between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Protocol 2: Murine Sepsis/Bacteremia Model (Adapted for Oral Lenampicillin)
This protocol describes a model of systemic infection that can be treated with orally administered this compound.
Objective: To assess the efficacy of this compound in reducing systemic bacterial burden and improving survival in a murine sepsis model.
Materials:
-
This compound
-
Vehicle for suspension
-
Pathogen of interest (e.g., Staphylococcus aureus, Escherichia coli) cultured to mid-log phase
-
6-8 week old C57BL/6 or BALB/c mice
-
Oral gavage needles
-
Sterile PBS
-
Blood collection supplies
-
Tissue homogenizer
-
Agar plates for bacterial culture
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1 to a concentration that induces a non-lethal to sub-lethal systemic infection (e.g., 1 x 10^7 - 1 x 10^8 CFU/mouse).
-
Infection: Inject the bacterial suspension intraperitoneally (IP).
-
Treatment: Administer this compound or vehicle control via oral gavage at a specified time post-infection (e.g., 1-2 hours). Dosing can range from 50 to 200 mg/kg of the ampicillin equivalent.
-
Monitoring: Monitor mice for signs of sepsis (e.g., lethargy, hypothermia, piloerection) and record survival rates.
-
Endpoint Analysis (Bacterial Load):
-
At a designated time point (e.g., 24 hours), euthanize a subset of mice.
-
Collect blood via cardiac puncture for CFU determination.
-
Aseptically harvest organs such as the spleen and liver.
-
Homogenize the organs and plate serial dilutions to determine bacterial load (CFU/organ).
-
-
Endpoint Analysis (Survival):
-
Monitor a separate cohort of mice for a longer duration (e.g., 7 days) and record survival.
-
-
Data Analysis: Compare bacterial loads in blood and organs between groups. Analyze survival data using Kaplan-Meier curves and a log-rank test.
Conclusion
This compound is a valuable tool for studying the efficacy of ampicillin in murine models of bacterial infection, particularly when oral administration is desired. The protocols and data provided herein offer a foundation for researchers to design and execute robust preclinical studies. It is crucial to consider the specific pathogen, infection site, and desired outcomes when adapting these protocols for individual experimental needs. Further pharmacokinetic and pharmacodynamic studies of lenampicillin itself in murine models would be beneficial to refine dosing regimens and enhance the translational relevance of these studies.
References
- 1. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model of Enteropathogenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection [mdpi.com]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Lenampicillin and its Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of lenampicillin and its primary metabolites—ampicillin, ampicilloic acid, and 5S-penicilloic acid isomer—in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lenampicillin, a prodrug of ampicillin, is rapidly hydrolyzed in the body, making the monitoring of its active form and major metabolites crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase chromatography and detection by electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). This methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for lenampicillin metabolite analysis.
Introduction
Lenampicillin is an orally administered aminopenicillin that enhances the bioavailability of ampicillin.[1] Upon absorption, it is rapidly converted by esterases into the active antibiotic, ampicillin.[1] Ampicillin then undergoes metabolism, with the major urinary metabolites being ampicillin itself, α-aminobenzylpenicilloic acid (ampicilloic acid), and its 5S-penicilloic acid isomer (5S-ABPA).[2] A thorough understanding of the pharmacokinetic profile of lenampicillin requires accurate measurement of these compounds in biological matrices such as urine. LC-MS/MS offers the high sensitivity and specificity necessary for the simultaneous quantification of these analytes.
Metabolic Pathway of Lenampicillin
Lenampicillin is a prodrug designed for improved oral absorption. It is rapidly hydrolyzed in the intestinal wall, blood, and liver to form the active drug, ampicillin.[2] Ampicillin is then partially metabolized to ampicilloic acid and its isomer. The promoiety of lenampicillin is metabolized to acetoin and subsequently to 2,3-butanediol.[3]
Figure 1: Metabolic pathway of lenampicillin.
Experimental Protocol
Sample Preparation: Dilute-and-Shoot Method
This method is designed for its simplicity and high-throughput capability.[4][5][6][7]
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 900 µL of a solution of 0.1% formic acid in water:acetonitrile (95:5, v/v).
-
Vortex the mixture for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the mass spectrometry parameters and expected performance characteristics for the analysis of ampicillin and its metabolites.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ampicillin | 350.4 | 106.1 | 20 | 15 |
| 350.4 | 160.1 | 20 | 10 | |
| Ampicilloic Acid | 368.1 | 324.1 | 25 | 12 |
| 368.1 | 175.1 | 25 | 20 | |
| 5S-Penicilloic Acid Isomer * | 368.1 | 324.1 | 25 | 12 |
| 368.1 | 175.1 | 25 | 20 |
Note: As an isomer of ampicilloic acid, similar MRM transitions are expected. These would need to be confirmed experimentally.
Table 2: Method Performance Characteristics
| Parameter | Ampicillin | Ampicilloic Acid | 5S-Penicilloic Acid Isomer |
| Linearity Range (ng/mL) | 25 - 3000 | To be determined | To be determined |
| Limit of Detection (LOD) (ng/mL) | 1.6 | To be determined | To be determined |
| Limit of Quantification (LOQ) (ng/mL) | 4.9 | To be determined | To be determined |
| Recovery (%) | 99.45 - 100.90 | To be determined | To be determined |
| Intra-day Precision (%RSD) | 1.98 - 2.67 | To be determined | To be determined |
| Inter-day Precision (%RSD) | 2.38 - 2.98 | To be determined | To be determined |
Quantitative data for ampicillin is based on a UPLC-MS method; performance for ampicilloic acid and its isomer in urine would require validation.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of lenampicillin and its metabolites in urine is depicted below.
Figure 2: Experimental workflow for urine analysis.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of lenampicillin metabolites in human urine. The simple "dilute-and-shoot" sample preparation protocol is well-suited for high-throughput analysis in a research or drug development setting. The provided chromatographic and mass spectrometric conditions serve as a strong starting point for method implementation, though it is recommended that users perform their own method validation to ensure performance meets their specific requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lenampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin is a prodrug of ampicillin, designed to enhance oral absorption. Upon administration, it is rapidly hydrolyzed to ampicillin, which exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. Determining the Minimum Inhibitory Concentration (MIC) of lenampicillin hydrochloride is a critical step in preclinical research and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is essential for assessing the potency of the antibiotic, understanding its spectrum of activity, and providing a quantitative basis for susceptibility testing.
These application notes provide detailed protocols for determining the MIC of this compound using two standardized methods: broth microdilution and agar dilution.[2] Adherence to these protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will ensure accurate and reproducible results.
Data Presentation
The following table summarizes the typical MIC values of ampicillin, the active metabolite of lenampicillin, against common Gram-positive and Gram-negative bacteria. These values are provided as a reference; actual MICs should be determined experimentally for specific strains.
| Bacterial Species | Strain Example | Ampicillin MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 - 8 |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 |
| Enterococcus faecalis | ATCC 29212 | 1 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 (Typically Resistant) |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.25 |
| Haemophilus influenzae | ATCC 49247 | 0.25 - 2 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the antibiotic stock solution is crucial for accurate MIC determination. Due to its nature as a hydrochloride salt, this compound is generally soluble in water. However, if solubility issues arise, Dimethyl Sulfoxide (DMSO) can be used as a solvent.
Materials:
-
This compound powder
-
Sterile distilled water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of powder: Use the following formula to determine the weight of this compound needed to achieve a desired stock concentration (e.g., 10 mg/mL): Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
Dissolution:
-
Aqueous Stock: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile distilled water. Vortex thoroughly until the powder is completely dissolved.
-
DMSO Stock: If using DMSO, dissolve the powder in a small volume of DMSO and then dilute to the final volume with sterile distilled water or broth. Be aware that high concentrations of DMSO can inhibit bacterial growth, so the final concentration in the assay should not exceed 1%.
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Stock solutions are typically stable for several months when stored frozen.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Experimental Workflow:
Caption: Broth Microdilution Workflow for MIC Determination.
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension. This will result in a final volume of 200 µL per well and will further dilute the antibiotic concentration by half.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.
Materials:
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Experimental Workflow:
Caption: Agar Dilution Workflow for MIC Determination.
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the antibiotic dilution to a corresponding volume of molten MHA (cooled to 45-50°C) to achieve the desired final antibiotic concentration in the agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Include a control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.[3]
-
Quality Control
To ensure the accuracy and reliability of MIC results, it is essential to perform quality control testing with standard reference strains that have known MIC values.
Recommended Quality Control Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Pseudomonas aeruginosa ATCC® 27853™
The obtained MIC values for these QC strains should fall within the acceptable ranges specified by CLSI or EUCAST guidelines. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be repeated.
References
Application Notes and Protocols for Cell Culture Infection Models Using Lenampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin hydrochloride is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2][3][4][5][6][7] Developed to enhance oral bioavailability, lenampicillin is hydrolyzed by esterases in the body to release its active form, ampicillin.[1][7] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11][12] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, leading to cell lysis and death.[8][9][10] This mechanism is particularly effective against actively dividing bacteria.[1]
The use of prodrugs to improve the intracellular delivery of antibiotics that typically have poor cell penetration, such as β-lactams, is a promising strategy for targeting intracellular pathogens. Studies with other ampicillin ester prodrugs, like pivampicillin, have demonstrated significantly increased intracellular accumulation and enhanced bactericidal activity against intracellular bacteria in macrophage cell lines.[10] This suggests that this compound could be a valuable tool in cell culture models for studying infections caused by intracellular bacteria.
These application notes provide a comprehensive guide to utilizing this compound in cell culture infection models, including its mechanism of action, protocols for preparing the compound, and methodologies for assessing its efficacy against intracellular bacteria.
Mechanism of Action and Intracellular Activation
This compound itself is not an active antibacterial agent.[1] Its efficacy is dependent on its conversion to ampicillin. In vivo, this hydrolysis is primarily carried out by esterases in the intestine and liver.[1] In a cell culture setting, the conversion of lenampicillin to ampicillin relies on the intrinsic esterase activity of the host cells. Many mammalian cell lines, including macrophages and epithelial cells, possess intracellular esterases that can facilitate this activation.[7]
The proposed advantage of using lenampicillin in an intracellular infection model is its potential for enhanced cell membrane permeability compared to ampicillin, due to the esterification of the carboxyl group. Once inside the host cell, intracellular esterases can cleave the ester bond, releasing ampicillin to act on the intracellular bacteria.
Figure 1. Mechanism of Action of this compound.
Data Presentation
The following tables summarize key data for ampicillin, the active form of lenampicillin, against common intracellular bacteria. This data can be used as a reference for designing experiments and interpreting results.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ampicillin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 0.25 - 1.0 | [10] |
| Staphylococcus aureus (penicillin-susceptible) | 0.06 - 0.5 | [4] |
| Salmonella enterica serovar Typhimurium | 1.0 - 4.0 | [12] |
| Shigella flexneri | 0.5 - 2.0 | [13] |
| Escherichia coli (ampicillin-susceptible) | 2.0 - 8.0 | [12] |
Table 2: Intracellular Activity of Ampicillin in Macrophage Models
| Bacterial Strain | Host Cell Line | Intracellular Concentration Factor | % Bacterial Reduction (24h) | Reference |
| Listeria monocytogenes | J774 | ~1 (no accumulation) | ~50% (bacteriostatic) | [10] |
| Staphylococcus aureus | THP-1 | Not Reported | >99% (bactericidal at high conc.) | [4] |
Note: Data for lenampicillin's intracellular concentration factor and bacterial reduction is not directly available and should be determined experimentally. The data for ampicillin suggests that while it is active, its accumulation within cells is not significant. The use of a prodrug like lenampicillin aims to improve this.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile polypropylene tubes
-
0.22 µm syringe filter
Procedure:
-
Due to its limited aqueous solubility, a stock solution of this compound is best prepared in DMSO.[14]
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
-
For some applications, further dilution in an aqueous vehicle may be required. One suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14] However, for cell culture, it is recommended to dilute the DMSO stock directly into the culture medium to the final working concentration, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Intracellular Infection Model
This protocol provides a general framework for an intracellular infection assay. It should be optimized for the specific bacterial strain and host cell line being used.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Caco-2-based intestinal mucosal model to study intestinal barrier properties and bacteria–mucus interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of an ampicillin propyl ester prodrug which inhibits the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caco-2 cell monolayer system as an in vitro model for studying bacterial-enterocyte interactions and bacterial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. academic.oup.com [academic.oup.com]
- 11. Enterobacter sakazakii Invasion in Human Intestinal Caco-2 Cells Requires the Host Cell Cytoskeleton and Is Enhanced by Disruption of Tight Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and optimization of a Caco-2 cell culture model for infection with human norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 80734-02-7 [amp.chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Lenampicillin Hydrochloride Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin hydrochloride is a prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1][2] Upon oral administration, it is readily absorbed and hydrolyzed by esterases in the body to release its active form, ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The emergence of antibiotic resistance, however, necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. This document provides detailed protocols for assessing the synergistic potential of this compound with other classes of antibiotics.
The primary active metabolite of lenampicillin is ampicillin, which belongs to the penicillin class of antibiotics.[2][4][5] Ampicillin functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of bacterial cell walls.[1][3] By disrupting this process, ampicillin weakens the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[1]
Combining this compound with other antimicrobial agents can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is of particular interest in drug development.[6] Potential synergistic partners for lenampicillin (acting as ampicillin) include:
-
β-Lactamase Inhibitors: These compounds, such as sulbactam and clavulanic acid, protect ampicillin from degradation by bacterial β-lactamase enzymes, thereby restoring its activity against resistant strains.[1][7][8]
-
Aminoglycosides: This class of antibiotics inhibits protein synthesis. Ampicillin's disruption of the cell wall can facilitate the entry of aminoglycosides into the bacterial cell, leading to a potent synergistic effect.[9][10][11]
-
Fluoroquinolones: While synergy is less consistently reported, combinations with fluoroquinolones, which inhibit DNA replication, may be effective against certain pathogens.[3][12]
This document outlines three standard in vitro methods for assessing antibiotic synergy: the checkerboard assay, the time-kill curve analysis, and the E-test method.[13]
Data Presentation
Quantitative data from synergy testing should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Checkerboard Assay
| Test Organism | Lenampicillin HCl MIC (µg/mL) Alone | Antibiotic B MIC (µg/mL) Alone | Lenampicillin HCl MIC (µg/mL) in Combination | Antibiotic B MIC (µg/mL) in Combination | FICI | Interpretation |
| E. coli ATCC 25922 | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| S. aureus ATCC 29213 | 2 | 4 | 1 | 2 | 1.0 | Additive |
| P. aeruginosa ATCC 27853 | 128 | 32 | 128 | 16 | 1.5 | Indifference |
| E. faecalis ATCC 29212 | 8 | 16 | 32 | 8 | 4.5 | Antagonism |
FICI (Fractional Inhibitory Concentration Index) Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[14]
Table 2: Example Data Summary for Time-Kill Curve Analysis
| Test Organism | Antibiotic Combination | Log10 CFU/mL Reduction at 24h vs. Most Active Single Agent | Interpretation |
| E. coli ATCC 25922 | Lenampicillin HCl + Gentamicin | ≥ 2 | Synergy |
| S. aureus ATCC 29213 | Lenampicillin HCl + Sulbactam | < 2 | Indifference |
| P. aeruginosa ATCC 27853 | Lenampicillin HCl + Ciprofloxacin | < 2 | Indifference |
Time-Kill Curve Interpretation:
-
Synergy: ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[15]
-
Indifference: < 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[14][16]
Materials:
-
This compound and second antibiotic of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism
-
0.5 McFarland standard
-
Microplate reader (optional)
Protocol:
-
Prepare Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent. From these, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.[8]
-
Prepare Bacterial Inoculum: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
-
Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.[14]
-
Perform serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.[8]
-
This creates a checkerboard of antibiotic combinations.
-
Include wells with each antibiotic alone (for MIC determination), a growth control (no antibiotic), and a sterility control (no bacteria).[17]
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).[8]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[17]
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible growth. This can be determined visually or by using a microplate reader.[8]
-
Calculate FICI: The FICI is calculated as follows: FICI = FIC of Lenampicillin (FIC A) + FIC of Antibiotic B (FIC B) Where:
-
FIC A = (MIC of Lenampicillin in combination) / (MIC of Lenampicillin alone)
-
FIC B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)[14]
-
Time-Kill Curve Analysis
Time-kill curve analysis assesses the bactericidal activity of antimicrobial agents over time.[11][13]
Materials:
-
This compound and second antibiotic of interest
-
CAMHB
-
Bacterial culture of the test organism
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Shaking incubator
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[7]
-
Prepare Test Tubes: Prepare tubes containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
Second antibiotic alone (at a relevant concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual tubes)
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35-37°C in a shaking incubator.[15]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[7]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
E-test Synergy Method
The E-test (Epsilometer test) is an agar diffusion method that can be adapted for synergy testing.[10][13]
Materials:
-
This compound and second antibiotic E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture of the test organism
-
0.5 McFarland standard
-
Sterile cotton swabs
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and create a lawn of bacteria on an MHA plate using a sterile cotton swab.[18]
-
E-test Strip Application:
-
Place the E-test strip for the first antibiotic on the agar surface.
-
Place the E-test strip for the second antibiotic at a 90° angle to the first strip, with the MIC scales intersecting at the respective MICs of each drug alone.[13]
-
Alternatively, one strip can be placed, and after a short pre-diffusion time, a second strip is placed on top of the first.[19]
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[13]
-
Read Results: An elliptical zone of inhibition will form. Read the MIC value where the ellipse edge intersects the E-test strip for each antibiotic in the presence of the other.
-
Calculate FICI: Calculate the FICI as described for the checkerboard assay.
Mandatory Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve analysis.
Caption: Signaling pathways of lenampicillin synergy.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficacy of ampicillin plus a beta-lactamase inhibitor (CP-45,899) in experimental endocarditis due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Penetration of amoxycillin/clavulanic acid into bronchial mucosa with different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ampicillin/Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Combining Antibiotics May Boost Their Bacteria-Killing Ability | EurekAlert! [eurekalert.org]
- 13. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Effects of Ampicillin-Aminoglycoside Combinations on Group B Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New aspect of the synergistic antibacterial action of ampicillin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of Amoxicillin-Clavulanate against Penicillin-Resistant Streptococcus pneumoniae in an Experimental Respiratory Infection Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic effects of ampicillin-aminoglycoside combinations on group B streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Animal Dosing Strategies for Lenampicillin Hydrochloride Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing animal efficacy studies for lenampicillin hydrochloride, an orally active prodrug of the broad-spectrum antibiotic ampicillin. The following sections detail the mechanism of action, pharmacokinetic profile, and established protocols for evaluating its efficacy in common preclinical infection models.
Introduction to this compound
Lenampicillin is an ester prodrug of ampicillin designed to enhance oral bioavailability.[1][2] Following oral administration, lenampicillin is rapidly absorbed from the gastrointestinal tract and hydrolyzed by esterases in the intestinal wall, blood, and liver to release the active moiety, ampicillin.[1] This improved absorption leads to higher and more rapid peak serum concentrations of ampicillin compared to oral administration of ampicillin itself.[1][2]
Mechanism of Action: The antibacterial activity of lenampicillin is solely attributable to ampicillin. Ampicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This interference with peptidoglycan synthesis leads to weakening of the cell wall and subsequent cell lysis, particularly in actively dividing bacteria.
Pharmacokinetic Profile in Animals
Pharmacokinetic studies in rats and dogs have demonstrated the efficient conversion of lenampicillin to ampicillin. The prodrug itself is typically undetectable in blood and urine following oral administration.[1] The bioavailability of ampicillin from lenampicillin is significantly higher than from oral ampicillin.[1]
Table 1: Comparative Pharmacokinetics of Ampicillin Prodrugs (Illustrative Data)
| Parameter | Lenampicillin | Bacampicillin | Pivampicillin | Ampicillin |
| Species | Human | Human | Human | Human |
| Dose (oral) | 400 mg | Equimolar to 400 mg bacampicillin | Equimolar to 400 mg bacampicillin | Equimolar to 400 mg bacampicillin |
| Cmax (µg/mL) | 8.3 | 7.1 | 7.7 | 3.7 |
| Tmax (h) | ~0.7 | ~0.7 | ~1.0 | ~1.5 |
| Bioavailability (%) | High | 87%[3] | 92%[4] | 62%[4] |
Note: Data for lenampicillin is presented alongside other ampicillin prodrugs for comparative purposes. Specific values can vary between studies and species.
Key Considerations for Efficacy Studies
-
Animal Model Selection: The choice of animal model should be guided by the clinical indication being studied. Common models for systemic and localized infections include murine sepsis, pneumonia, and thigh infection models.
-
Route of Administration: As this compound is designed for oral administration, this is the most relevant route for efficacy studies.
-
Dosing Regimen: Dosing frequency should be based on the pharmacokinetic profile of ampicillin in the chosen animal model, aiming to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen for a significant portion of the dosing interval.
-
Efficacy Endpoints: Primary efficacy endpoints typically include survival rates (for lethal infection models) and reduction in bacterial burden in target organs (e.g., lungs, spleen, thigh muscle) compared to a placebo control group.
Experimental Protocols
The following are detailed protocols for three common murine infection models that can be adapted for evaluating the efficacy of this compound.
Murine Sepsis Model (Intraperitoneal Infection)
This model is used to evaluate the efficacy of antimicrobials against systemic infections.
Protocol:
-
Animal Selection: Use 6-8 week old female BALB/c mice.
-
Pathogen Preparation: Prepare a fresh culture of the desired bacterial strain (e.g., Escherichia coli, Haemophilus influenzae) and dilute it in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum should be sufficient to induce a lethal infection.
-
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
-
Treatment:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
One hour post-infection, administer the first dose of this compound orally via gavage.
-
A suggested starting dose, based on studies with other ampicillin prodrugs, is in the range of 50-150 mg/kg.[5] A dose-response study is recommended.
-
Continue treatment at appropriate intervals (e.g., every 8 or 12 hours) for a predetermined duration (e.g., 3-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality at least twice daily for 7-10 days.
-
The primary endpoint is the survival rate.
-
For sublethal models, bacterial counts in blood and spleen can be determined at specific time points.
-
Murine Pneumonia Model
This model is suitable for evaluating efficacy against respiratory tract infections.
Protocol:
-
Animal Selection: Use 6-8 week old female BALB/c or C57BL/6 mice. Immunosuppression (e.g., with cyclophosphamide) may be required for certain pathogens.
-
Pathogen Preparation: Prepare a fresh culture of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) and dilute to the desired concentration.
-
Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension intranasally.
-
Treatment:
-
Begin oral treatment with this compound 2-4 hours post-infection.
-
A suggested dosing regimen could be based on ampicillin doses used for respiratory infections, adjusted for the prodrug. For example, ampicillin at 500 mg/L in drinking water has been used.[6] For gavage, a starting dose of 100-200 mg/kg/day, divided into two or three doses, could be explored.
-
-
Monitoring and Endpoints:
-
Monitor for signs of respiratory distress and mortality.
-
At 24 or 48 hours post-infection, euthanize a subset of mice.
-
Aseptically remove the lungs, homogenize, and perform serial dilutions for bacterial enumeration (CFU/g of lung tissue).
-
Murine Thigh Infection Model
This model is used to assess the efficacy of antimicrobials against localized deep-tissue infections.
Protocol:
-
Animal Selection: Use 6-8 week old female Swiss or ICR mice. Render the mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Pathogen Preparation: Prepare a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and resuspend in saline to the desired concentration.
-
Infection: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
Treatment:
-
Initiate oral treatment with this compound 2 hours post-infection.
-
Dosing can be guided by studies on other ampicillin prodrugs in similar models. A dose range of 50-150 mg/kg administered two to three times daily would be a reasonable starting point.
-
-
Monitoring and Endpoints:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize in a known volume of saline, and perform serial dilutions for bacterial enumeration (CFU/g of tissue).
-
The primary endpoint is the reduction in bacterial load compared to the untreated control group.
-
Data Presentation and Analysis
All quantitative data from efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Table for Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | No. of Animals | Survival Rate (%) |
| Vehicle Control | - | q12h | 10 | 10 |
| Lenampicillin HCl | 50 | q12h | 10 | 60 |
| Lenampicillin HCl | 100 | q12h | 10 | 90 |
| Lenampicillin HCl | 150 | q12h | 10 | 100 |
Table 3: Example Data Table for Murine Pneumonia/Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | No. of Animals | Mean Bacterial Load (log10 CFU/g ± SD) |
| Vehicle Control | - | q8h | 8 | 7.5 ± 0.4 |
| Lenampicillin HCl | 50 | q8h | 8 | 5.2 ± 0.6 |
| Lenampicillin HCl | 100 | q8h | 8 | 3.8 ± 0.5 |
| Lenampicillin HCl | 150 | q8h | 8 | 2.1 ± 0.3 |
Statistical analysis, such as survival analysis (e.g., log-rank test) for sepsis models and t-tests or ANOVA for bacterial load reduction, should be performed to determine the significance of the observed effects.
Signaling Pathway
The mechanism of action of lenampicillin is through its active metabolite, ampicillin, which inhibits bacterial cell wall synthesis.
References
- 1. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacampicillin hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of oral bacampicillin and parenteral ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention and treatment of cilia-associated respiratory bacillus in mice by use of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicity Assessment of Lenampicillin Hydrochloride on Eukaryotic Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin hydrochloride is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin. As a prodrug, this compound is designed to enhance the oral bioavailability of ampicillin, which is then released through hydrolysis by esterases in the body. The active form, ampicillin, exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. While the primary target of ampicillin is prokaryotic cells, it is crucial to assess its potential toxicity to eukaryotic cells to ensure its safety profile for therapeutic use.
These application notes provide a comprehensive overview of the in vitro methods for assessing the toxicity of this compound on eukaryotic cells. Given that lenampicillin is rapidly converted to ampicillin, the cytotoxic effects of ampicillin are considered a primary indicator of the potential toxicity of the prodrug. This document outlines key experimental protocols and summarizes available data on the cytotoxicity of ampicillin and its derivatives against various eukaryotic cell lines.
Data Presentation: Quantitative Cytotoxicity Data
The in vitro cytotoxicity of ampicillin and its derivatives has been evaluated in various eukaryotic cell lines. The following table summarizes the available quantitative data. It is important to note that specific IC50 values for this compound are not widely reported in the public domain. The data presented primarily reflects the cytotoxicity of ampicillin or its modified forms.
| Cell Line | Cell Type | Organism | Compound | Endpoint | Value | Citation(s) |
| HepG2 | Human Liver Carcinoma | Human | Chitosan-Ampicillin Conjugate | IC50 | 69.09 µg/mL | [1] |
| HeLa | Human Cervical Carcinoma | Human | Chlorhexidine di-Ampicillin Salt | LD50 | 142 mg/L | [2] |
| Detroit-562 | Human Pharyngeal Carcinoma | Human | Ampicillin | Cell Viability | >100 µM (low cytotoxicity) | [3] |
| HT-29 | Human Colorectal Adenocarcinoma | Human | Ampicillin | Cell Proliferation | Stimulatory at certain concentrations | [3] |
| HEK293 | Human Embryonic Kidney | Human | Ampicillin | Cytotoxicity | Not reported (low toxicity implied) | [4] |
| L929 | Mouse Fibroblast | Mouse | Ampicillin | Cytotoxicity | Not reported (low toxicity implied) | [5] |
| Caco-2 | Human Colorectal Adenocarcinoma | Human | Ampicillin | Cytotoxicity | Low (used for permeability assays) | [6][7] |
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro toxicity assessment of this compound on eukaryotic cells.
Caption: General workflow for in vitro toxicity assessment.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Selected eukaryotic cell line(s)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit
-
Selected eukaryotic cell line(s)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Selected eukaryotic cell line(s)
-
Complete cell culture medium
-
This compound
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Oxidative Stress Assay: DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Staining
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Materials:
-
DCFDA Cellular ROS Detection Assay Kit
-
Selected eukaryotic cell line(s)
-
Complete cell culture medium
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and load the cells with DCFDA solution (prepared according to the kit's instructions) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Signaling Pathway Diagram
Bactericidal antibiotics, including ampicillin, have been shown to induce oxidative stress in eukaryotic cells, which can lead to apoptosis. The proposed signaling pathway is illustrated below.
Caption: Ampicillin-induced oxidative stress and apoptosis.
Conclusion
The in vitro toxicity assessment of this compound on eukaryotic cells is a critical step in its preclinical safety evaluation. Due to its rapid conversion to ampicillin, the toxicity profile of ampicillin serves as a relevant surrogate. The available data suggests that ampicillin exhibits low cytotoxicity against a range of eukaryotic cell lines. However, at higher concentrations or in specific cell types, it may induce oxidative stress leading to apoptosis. The protocols and workflow provided in these application notes offer a robust framework for a comprehensive in vitro toxicity assessment. Further studies are warranted to establish a more detailed dose-response relationship and to elucidate the precise molecular mechanisms underlying any observed cytotoxicity of this compound and its active metabolite, ampicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the influence of common antibiotics on the efficacy of a recombinant immunotoxin in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation and oriented transport of ampicillin in Caco-2 cells from its pivaloyloxymethylester prodrug, pivampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lenampicillin hydrochloride stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenampicillin hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the aqueous solution upon preparation or storage. | - Poor solubility: this compound has limited solubility in purely aqueous solutions. - pH outside the optimal range: Extreme pH values can lead to the degradation of the active compound, ampicillin, into less soluble products. - Low temperature: Storage at very low temperatures (e.g., 4°C) can sometimes cause precipitation, especially for concentrated solutions. | - Use of co-solvents: For initial stock solutions, consider using a small amount of an organic solvent like DMSO before further dilution in an aqueous buffer.[1] - Maintain optimal pH: Ensure the pH of your aqueous solution is within the optimal stability range for ampicillin (pH 6.0-7.5). - Gentle warming and sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] However, avoid excessive heat as it can accelerate degradation. - Storage conditions: Store stock solutions at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles. |
| Loss of antibacterial activity in the prepared solution. | - Hydrolysis of the β-lactam ring: This is the primary mechanism of ampicillin (the active form of lenampicillin) inactivation. This process is accelerated by: - Inappropriate pH: Solutions that are too acidic (pH < 5) or too alkaline (pH > 8) will rapidly degrade ampicillin.[] - Elevated temperature: Higher temperatures significantly increase the rate of hydrolysis.[3] - Prolonged storage in aqueous solution: Ampicillin is not stable for extended periods in aqueous solutions at room temperature. | - Control pH: Prepare solutions in a buffer system that maintains a pH between 6.0 and 7.5. - Control temperature: Prepare and handle solutions at room temperature or on ice. For long-term storage, use frozen aliquots at -20°C or -80°C.[1] - Fresh preparation: Prepare aqueous solutions fresh for each experiment whenever possible. If a stock solution is used, ensure it has been stored correctly and for an appropriate duration. |
| Color change in the solution (e.g., yellowing). | - Degradation of the ampicillin molecule: The formation of certain degradation products can lead to a visible color change in the solution. This is an indicator of significant compound degradation. | - Discard the solution: A visible color change suggests that a significant portion of the active compound has degraded. It is best to discard the solution and prepare a fresh batch. - Review preparation and storage protocols: Ensure that all procedures are optimized to minimize degradation (correct pH, temperature, and storage duration). |
| Inconsistent experimental results. | - Variable stability of the lenampicillin solution: If the solution is degrading over the course of an experiment, this will lead to inconsistent results. - Inaccurate initial concentration: This could be due to incomplete dissolution or degradation during preparation. | - Prepare fresh solutions for each experiment: This is the most reliable way to ensure a consistent concentration of the active compound. - Validate solution concentration: If the experiment is sensitive to the antibiotic concentration, consider verifying the concentration of freshly prepared solutions using a suitable analytical method like HPLC or spectrophotometry. - Standardize protocols: Ensure that the preparation and handling of the lenampicillin solution are consistent across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: Lenampicillin is a prodrug of ampicillin.[4][5] In aqueous solutions, it is rapidly hydrolyzed to ampicillin. Therefore, the primary cause of instability is the subsequent degradation of ampicillin, mainly through the hydrolysis of its β-lactam ring. This process is highly dependent on the pH and temperature of the solution.
Q2: What is the optimal pH for storing aqueous solutions of lenampicillin/ampicillin?
A2: The optimal pH for the stability of ampicillin, the active form of lenampicillin, is in the neutral range, typically between pH 6.0 and 7.5. Significant degradation occurs in both acidic (below pH 5) and alkaline (above pH 8) conditions.[]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[1] This stock can then be diluted into your aqueous experimental buffer. For ampicillin, stock solutions are often prepared in water or a 50% ethanol/water mixture and stored at -20°C.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term stability, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is best to store the solution in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Q5: Can I see any visible signs of degradation in my lenampicillin solution?
A5: Yes, the formation of a precipitate after the solution was initially clear, or a change in color (e.g., yellowing), can be visible indicators of degradation. If you observe these changes, it is recommended to discard the solution and prepare a fresh one.
Q6: What are the major degradation products of lenampicillin in an aqueous solution?
A6: After the initial hydrolysis to ampicillin, the primary degradation products are similar to those of ampicillin. In alkaline solutions, the main degradation product is penicilloic acid. Under acidic conditions, it can degrade into penillic acid and penicillamine. These degradation products lack antibacterial activity.[]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Initial Dissolution: Add a minimal amount of high-purity DMSO to the powder to dissolve it completely. For example, to prepare a 100 mg/mL stock solution, you can dissolve 10 mg of this compound in 100 µL of DMSO.[1]
-
Vortexing: Gently vortex the solution to ensure it is homogenous.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Stability Testing of Lenampicillin in Aqueous Buffers
-
Prepare Buffers: Prepare a series of sterile aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Prepare Lenampicillin Solutions: Dilute a freshly prepared this compound stock solution into each buffer to achieve the desired final concentration.
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): Immediately stop the degradation process by freezing the sample at -80°C or by adding a quenching agent if compatible with your analytical method.
-
Analysis: Analyze the samples for the concentration of remaining lenampicillin and the appearance of ampicillin and its degradation products using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for lenampicillin stability testing.
Caption: Troubleshooting flowchart for lenampicillin solutions.
References
- 1. Kinetic spectrophotometric determination of ampicillin and amoxicillin in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenampicillin-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Stability of penicillin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Lenampicillin Hydrochloride Dosage for Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenampicillin hydrochloride, particularly in the context of resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does bacterial resistance develop?
This compound is a prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1] After administration, it is rapidly converted into ampicillin, which inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This disruption of the peptidoglycan cell wall leads to bacterial cell lysis and death.
Bacterial resistance to ampicillin, and therefore lenampicillin, primarily develops through the following mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of ampicillin, rendering it inactive.[3][4]
-
Target Modification: Alterations in the structure of PBPs, which reduce their affinity for ampicillin.[3]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modifications of porin channels, that limit the entry of ampicillin into the cell.[5]
-
Efflux Pumps: The active transport of ampicillin out of the bacterial cell.[5]
Q2: How can I determine the susceptibility of a bacterial strain to this compound?
The susceptibility of a bacterial strain to lenampicillin is determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A lower MIC value indicates greater susceptibility. For a detailed procedure, refer to the Experimental Protocols section on MIC Determination.
Q3: My MIC results for lenampicillin are inconsistent. What are the potential causes?
Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC values. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.
-
Media and Reagents: The type and quality of the culture medium (e.g., Mueller-Hinton broth) and the stability of the this compound solution are critical. Prepare fresh antibiotic solutions and use media from a reliable source.
-
Incubation Conditions: Deviations in incubation time, temperature, and CO2 levels can affect bacterial growth and, consequently, MIC readings.
-
Contamination: Contamination of the bacterial culture will lead to erroneous results. Always use aseptic techniques.
-
β-Lactamase Production: If the resistant strain produces β-lactamases, the timing of the MIC reading is crucial, as the antibiotic may be degraded over time.
Q4: I have determined the MIC value. How do I adjust the this compound dosage for a resistant strain?
Adjusting the dosage of this compound for resistant strains requires careful consideration of the MIC value and the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug. While specific guidelines for lenampicillin are limited, principles for ampicillin can be applied. The goal is to maintain the free drug concentration above the MIC for a sufficient duration of the dosing interval.
For infections caused by S. pneumoniae with a penicillin MIC ≥4 mcg/mL, a higher dosage of ampicillin (300-400 mg/kg/day IV/IM divided q6hr) is recommended as an alternative to ceftriaxone.[7] Similarly, for urinary tract infections caused by ampicillin-susceptible Enterococcus, a dosage of 1-2 g IV every 4-6 hours may be used.[8]
As a general guide:
-
Moderately Resistant Strains (Lower MICs): Increasing the frequency of administration or using a higher dose within the established therapeutic range may be sufficient to overcome resistance.
-
Highly Resistant Strains (Higher MICs): Monotherapy with lenampicillin may not be effective. Combination therapy with a β-lactamase inhibitor (e.g., sulbactam) should be considered to protect lenampicillin from degradation.
It is crucial to consult established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to interpret MIC values and guide dosage decisions.
Troubleshooting Guides
Problem: Unexpectedly high bacterial growth in the presence of high concentrations of this compound during an MIC assay.
-
Possible Cause 1: β-Lactamase Production. The bacterial strain may be producing high levels of β-lactamase, leading to rapid degradation of the antibiotic.
-
Troubleshooting Step: Test for β-lactamase production using a commercially available test such as a nitrocefin-based assay. If positive, consider adding a β-lactamase inhibitor to a parallel experiment to see if it restores susceptibility.
-
-
Possible Cause 2: Inactive Antibiotic. The this compound solution may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of the antibiotic and repeat the assay. Store stock solutions at the recommended temperature and for the specified duration.
-
-
Possible Cause 3: Heteroresistance. The bacterial population may contain a subpopulation of highly resistant cells that are selected for at higher antibiotic concentrations.
-
Troubleshooting Step: Perform a population analysis profile (PAP) by plating the culture on agar plates with a range of antibiotic concentrations to detect subpopulations with varying resistance levels.
-
Problem: The Minimum Bactericidal Concentration (MBC) is significantly higher than the MIC.
-
Possible Cause: The bacterial strain is tolerant to lenampicillin. Tolerance is the ability of bacteria to survive transient exposure to high concentrations of an antibiotic without a change in the MIC.
-
Troubleshooting Step: This is a characteristic of the bacterial strain. A high MBC/MIC ratio (≥32) is often indicative of tolerance. In such cases, the bactericidal effect of lenampicillin alone may be limited, and combination therapy with another bactericidal agent might be necessary for effective killing.
-
Data Presentation
Table 1: Ampicillin MIC Ranges for Resistant Bacterial Strains
| Bacterial Species | Resistance Profile | Ampicillin MIC Range (μg/mL) | Reference |
| Escherichia coli | Multidrug-Resistant | 50 - >256 | [1][9][10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32 - >128 | [11][12] |
| Enterococcus faecalis | Penicillin-Resistant, Ampicillin-Susceptible | 4 - 8 | [13] |
Table 2: Ampicillin MIC50 and MIC90 for Common Bacterial Groups
| Bacterial Group | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Anaerobic Bacteria | Varies by species | Varies by species | [14] |
| Coagulase-Negative Staphylococci | >32 | >32 | [15] |
| Campylobacter jejuni | >64 | >64 | [6] |
Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure and should be adapted based on the specific bacterial strain and laboratory guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Leave a column of wells with no antibiotic to serve as a positive control (growth control) and another column with uninoculated MHB as a negative control (sterility control).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells. This will bring the final volume in these wells to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Mandatory Visualization
Caption: Experimental workflow for determining MIC and MBC.
Caption: Signaling pathways of ampicillin action and resistance.
References
- 1. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: ko01501 [kegg.jp]
- 6. researchgate.net [researchgate.net]
- 7. Ampi, Omnipen (ampicillin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rapid Detection of Ampicillin Resistance in Escherichia coli by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Identifying degradation products of lenampicillin hydrochloride under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenampicillin hydrochloride. The focus is on identifying degradation products that may arise during stress testing as part of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ampicillin?
This compound is a prodrug of the antibiotic ampicillin.[1] A prodrug is an inactive compound that is converted into an active drug in the body. In the case of lenampicillin, it is rapidly hydrolyzed, particularly during absorption, to form ampicillin, which is the active therapeutic agent.[2] This hydrolysis also releases a promoiety, which is further metabolized.[3]
Q2: What are the expected degradation pathways for this compound under stress conditions?
While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the degradation pathways can be inferred from its structure, which consists of an ampicillin molecule linked to a promoiety via an ester bond. Therefore, the degradation of this compound is expected to involve two primary processes:
-
Hydrolysis of the ester linkage: This would release ampicillin and the promoiety. This is a primary metabolic process in vivo.[2]
-
Degradation of the resulting ampicillin: Ampicillin itself is susceptible to degradation under various stress conditions, primarily through the hydrolysis of the β-lactam ring.
Q3: What are the major degradation products of ampicillin observed under stress conditions?
Forced degradation studies on ampicillin have identified several key degradation products:
-
Under acidic and basic conditions: The primary degradation involves the opening of the β-lactam ring to form penicilloic acids, such as alpha-aminobenzylpenicilloic acid (ABPA).[2][4] Further degradation can lead to other products.
-
Under oxidative conditions: Ampicillin can be oxidized to form products like ampicillin sulfoxide.[5]
-
Under thermal and photolytic conditions: While generally more stable under these conditions compared to hydrolytic stress, some degradation of ampicillin can occur.[6]
Q4: What happens to the promoiety of lenampicillin upon degradation?
In vivo studies have shown that the promoiety of lenampicillin is metabolized into diacetyl, acetoin, and 2,3-butanediol.[3] It is plausible that under in vitro stress conditions, particularly hydrolysis, similar products could be formed from the released promoiety.
Troubleshooting Guide for Degradation Studies
Issue: I am observing multiple unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions.
-
Possible Cause 1: Degradation of Ampicillin. The primary active part of lenampicillin is ampicillin, which is known to degrade under stress. The additional peaks are likely ampicillin degradation products.
-
Solution: Compare the retention times of your unknown peaks with those of ampicillin and its known degradation products (e.g., ampicillin penicilloic acid) if standards are available. LC-MS analysis can help in identifying the mass of the degradation products, which can then be compared to the expected masses of ampicillin degradants.
-
-
Possible Cause 2: Degradation of the Promoiety. The promoiety released from lenampicillin can also degrade.
-
Solution: Analyze the mass spectra of the unknown peaks to see if they correspond to the expected masses of promoiety degradation products like acetoin or 2,3-butanediol.
-
-
Possible Cause 3: Interaction Products. Under certain conditions, degradation products of ampicillin and the promoiety might react with each other or with the parent drug.
-
Solution: This is more complex to identify and may require advanced analytical techniques like NMR for structure elucidation.
-
Issue: I am seeing a significant loss of the parent this compound peak but no major degradation peaks.
-
Possible Cause 1: Formation of non-UV active products. Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector to screen for non-UV active compounds.
-
-
Possible Cause 2: Precipitation of degradation products. Some degradation products may be insoluble in the sample solvent and precipitate out of the solution.
-
Solution: Visually inspect your samples for any precipitates. If precipitation is suspected, try a different solvent for sample preparation or analysis.
-
-
Possible Cause 3: High volatility of degradation products. Some smaller degradation products of the promoiety might be volatile.
-
Solution: Headspace gas chromatography (GC) could be used to analyze for volatile degradation products.
-
Experimental Protocols
The following are general protocols for subjecting this compound to stress conditions as part of a forced degradation study. The goal is to achieve 5-20% degradation of the drug substance.[7][8]
1. Acid Hydrolysis
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the appropriate concentration for analysis.[9]
-
Expected Degradation: Hydrolysis of the β-lactam ring of the ampicillin moiety and potentially the ester linkage.
2. Base Hydrolysis
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide. Keep at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize samples with 0.1 M hydrochloric acid before analysis.[9]
-
Expected Degradation: Rapid hydrolysis of the β-lactam ring and the ester linkage.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light. Monitor at different time intervals (e.g., 2, 6, 12, 24 hours).
-
Expected Degradation: Oxidation of the sulfur atom in the thiazolidine ring to form a sulfoxide.
4. Thermal Degradation
-
Protocol: Expose solid this compound powder to dry heat at a high temperature (e.g., 70°C) for an extended period (e.g., 1, 3, 7 days).[7] Dissolve the sample in a suitable solvent for analysis.
-
Expected Degradation: Thermal decomposition can lead to a variety of products. β-lactams are known to be heat-labile.[10]
5. Photolytic Degradation
-
Protocol: Expose a solution of this compound (and the solid drug substance) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be protected from light.
-
Expected Degradation: Photodegradation can lead to complex degradation pathways.[11]
Data Presentation
Table 1: Summary of Expected Degradation Products of this compound under Stress Conditions
| Stress Condition | Moiety Affected | Expected Degradation Products | Reference |
| Acid Hydrolysis | Ampicillin | Ampicillin Penicilloic Acid | [2][4] |
| Promoiety | Acetoin, 2,3-butanediol | [3] | |
| Base Hydrolysis | Ampicillin | Ampicillin Penicilloic Acid | [2][4] |
| Promoiety | Acetoin, 2,3-butanediol | [3] | |
| Oxidation | Ampicillin | Ampicillin Sulfoxide | [5] |
| Thermal | Ampicillin & Promoiety | Various decomposition products | [10] |
| Photolysis | Ampicillin & Promoiety | Various photolytic products | [11] |
Visualizations
References
- 1. Lenampicillin | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolism of this compound. II. Metabolism of promoiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Strategies to minimize lenampicillin hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lenampicillin hydrochloride precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1] As a prodrug, it is designed for improved absorption. Once administered, it is converted into its active form, ampicillin, which inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins.
Q2: I'm observing a precipitate after adding this compound to my media. What are the common causes?
Precipitation of this compound or its active form, ampicillin, in media can be attributed to several factors:
-
Low Aqueous Solubility: Like many penicillins, lenampicillin and ampicillin have limited solubility in aqueous solutions, which can be exacerbated by the complex composition of culture media.[2]
-
High Concentration: Exceeding the solubility limit of the compound in the media is a primary cause of precipitation.[2]
-
pH of the Medium: The stability and solubility of β-lactam antibiotics are highly dependent on pH. Significant shifts in the medium's pH can reduce solubility.[2][3] Ampicillin, for instance, shows significant degradation in both acidic and basic conditions.[4]
-
Temperature: Temperature fluctuations can affect solubility. Adding a concentrated, cold stock solution to warmer media can induce precipitation.[2] Conversely, the stability of some β-lactam antibiotics can be compromised at warmer temperatures over time.[3][5]
-
Interaction with Media Components: Divalent cations (e.g., calcium, magnesium) or proteins in serum can interact with the antibiotic, leading to the formation of insoluble complexes.[2]
-
Degradation: this compound can degrade into less soluble products, especially at physiological temperatures and non-optimal pH levels.[2][6]
Q3: Is the precipitate harmful to my experiment?
While the precipitate itself may not be directly toxic to cells, its presence indicates that the effective concentration of the soluble, active antibiotic is lower than intended. This can compromise the selection pressure in antibiotic-based screening or lead to inaccurate results in susceptibility testing. Additionally, the precipitate can interfere with microscopic analysis and other downstream assays.[2]
Q4: How can I differentiate between this compound precipitate and bacterial/fungal contamination?
Microscopic examination is the best way to differentiate. This compound or ampicillin precipitate will typically appear as crystalline or amorphous particles.[2] Bacterial contamination will present as small, often motile, individual or clustered cells, while fungal contamination may appear as filamentous structures (hyphae) or budding yeast.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Media
| Possible Cause | Recommended Solution |
| Highly Concentrated Stock Solution | Prepare a less concentrated stock solution. While this compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL), this is often too concentrated for direct addition to aqueous media.[7] Consider a 10-fold dilution of your stock before adding it to the final medium. |
| Solvent Mismatch | If using a DMSO stock, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity. |
| Temperature Shock | Allow the stock solution and the media to equilibrate to the same temperature before mixing.[2] |
| Localized High Concentration | Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
Issue 2: Precipitate Forms Over Time During Incubation
| Possible Cause | Recommended Solution |
| pH Instability | Ensure the culture medium is properly buffered and the pH is within the optimal range for both your cells and the antibiotic's stability. The stability of β-lactams like ampicillin is pH-dependent.[3][5] |
| Compound Degradation | Prepare fresh this compound-containing medium more frequently, especially for long-term experiments.[2] Consider storing aliquots of the stock solution at -20°C or -80°C and use a fresh aliquot for each experiment.[7] |
| Interaction with Media Components | If using a serum-containing medium, consider reducing the serum concentration if feasible or using a different lot of serum.[2] |
| Evaporation | Ensure proper sealing of culture vessels and maintain appropriate humidity in the incubator to prevent evaporation, which can concentrate media components and lead to precipitation.[8][9] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (200.82 mM) | Requires sonication to dissolve.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.02 mM) | Clear solution.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.02 mM) | Clear solution.[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.02 mM) | Clear solution.[7] |
Table 2: Factors Affecting Stability of the Parent Compound, Ampicillin
| Factor | Observation | Reference |
| pH | Significant degradation occurs in both acidic (1N HCl) and basic (1N NaOH) conditions. | [4] |
| Base-catalyzed hydrolysis is significantly greater than acid-catalyzed or neutral pH hydrolysis. | [3] | |
| Temperature | Stability of antimicrobial activity over time: -70°C > -25°C ≈ 4°C >> -10°C. Storage at -70°C is recommended. | [5] |
| Hydrolysis rates increase 2.5 to 3.9-fold for every 10°C increase in temperature. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Use anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Sonication: To aid dissolution, sonicate the solution in a water bath until all the powder is dissolved and the solution is clear.[7]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Practical Solubility Limit in Your Medium
-
Preparation: In a sterile environment, label a series of sterile microcentrifuge tubes or wells in a multi-well plate.
-
Serial Dilution: Prepare a serial dilution of your this compound stock solution directly into your specific cell culture medium to achieve a range of final concentrations (e.g., 200 µg/mL, 150 µg/mL, 100 µg/mL, 50 µg/mL). Include a negative control containing only the medium.
-
Incubation: Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observation: Visually inspect for the formation of a precipitate at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Determination: The highest concentration that remains clear throughout the observation period is your practical solubility limit under your specific experimental conditions.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Lenampicillin | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Enhancing Lenampicillin Hydrochloride Delivery to Target Tissues In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery of lenampicillin hydrochloride. Lenampicillin, a prodrug of ampicillin, is designed for improved oral absorption, after which it is rapidly converted to ampicillin, the active antimicrobial agent.[1] This guide focuses on overcoming common challenges in achieving effective ampicillin concentrations at target tissue sites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a prodrug?
A1: this compound is an ester prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1] The prodrug formulation enhances oral bioavailability compared to ampicillin itself.[2] Following oral administration, lenampicillin is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver to release the active drug, ampicillin.[3] This strategy aims to achieve higher systemic concentrations of ampicillin than can be obtained with oral administration of ampicillin.
Q2: What are the main challenges in delivering ampicillin to target tissues in vivo?
A2: Despite the improved absorption of its prodrugs, achieving therapeutic concentrations of ampicillin at specific infection sites can be challenging due to several factors:
-
Limited Tissue Penetration: Ampicillin's ability to penetrate certain tissues can be limited.[2][3]
-
Rapid Clearance: Like other beta-lactam antibiotics, ampicillin is subject to relatively rapid renal clearance, which can limit the time the concentration remains above the minimum inhibitory concentration (MIC) at the target site.
-
Physicochemical Properties: The hydrophilic nature of ampicillin can impede its passage across biological membranes to reach intracellular pathogens.[4]
-
Bacterial Resistance Mechanisms: The presence of β-lactamases produced by resistant bacteria can inactivate ampicillin before it reaches its target.
Q3: What are the primary strategies to improve ampicillin delivery to target tissues?
A3: Several advanced drug delivery systems are being explored to enhance the tissue targeting of ampicillin and other β-lactam antibiotics. The most common approaches include:
-
Liposomal Encapsulation: Encapsulating ampicillin within liposomes can protect it from degradation, alter its pharmacokinetic profile, and facilitate its uptake by phagocytic cells, which can be beneficial for treating intracellular infections.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate ampicillin, offering controlled release and improved stability.[6][7] The surface of these nanoparticles can also be modified with targeting ligands to direct them to specific tissues or cells.[8]
-
Lipid-Polymer Hybrid Nanoparticles: These systems combine the structural integrity of polymeric cores with the biomimetic properties of a lipid shell, potentially enhancing biocompatibility and cellular uptake.[4]
Troubleshooting Guides
Guide 1: Low In Vivo Efficacy Despite Successful Formulation
This guide addresses scenarios where a novel lenampicillin or ampicillin formulation (e.g., liposomal, nanoparticle-based) shows promise in vitro but fails to demonstrate significant efficacy in animal models of infection.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics and Biodistribution | - Conduct a comprehensive pharmacokinetic study to determine the concentration-time profile of ampicillin in the plasma and key tissues. - Compare the biodistribution of your formulation with that of free ampicillin. - Consider modifying the surface properties of your delivery system (e.g., PEGylation) to increase circulation time.[9] |
| Inadequate Dosing Regimen | - Optimize the dose and frequency of administration based on pharmacokinetic data to ensure the ampicillin concentration at the target site remains above the MIC for a sufficient duration. - For time-dependent antibiotics like ampicillin, consider continuous infusion or a formulation that provides sustained release. |
| Instability of the Formulation In Vivo | - Assess the stability of your formulation in biological fluids (e.g., plasma, serum). - Premature release of the drug from the carrier can lead to rapid clearance and reduced efficacy.[10] - Modify the composition of your delivery system to enhance its stability. |
| Issues with the Animal Model of Infection | - Ensure the chosen animal model is appropriate for the infection being studied. Factors such as the bacterial strain, inoculum size, and route of infection can significantly impact outcomes.[11] - The timing of treatment initiation relative to infection is crucial.[11] |
| Immunogenicity of the Delivery System | - Evaluate the potential for the delivery system to elicit an immune response, which could lead to rapid clearance by the reticuloendothelial system. - Consider using biocompatible and biodegradable materials to minimize immunogenicity.[6] |
Guide 2: Low Drug Encapsulation Efficiency
This guide provides troubleshooting for common issues encountered when encapsulating ampicillin into liposomes or nanoparticles.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters (Liposomes) | - Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact encapsulation efficiency. For instance, using lipids with a higher phase transition temperature, like distearoylphosphatidylcholine (DSPC), can improve ampicillin encapsulation.[12] - Hydration Buffer: The pH and ionic strength of the hydration buffer can influence the charge of both the lipid bilayer and the drug, affecting their interaction. - Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.[13] |
| Inefficient Formulation Method (Liposomes) | - Compare different preparation methods. The reverse-phase evaporation method has been shown to yield higher encapsulation efficiency for ampicillin compared to the thin-film hydration method.[12] - Optimize process parameters such as sonication time and intensity or the number of extrusion cycles. |
| Poor Drug-Polymer Interaction (Nanoparticles) | - Polymer Selection: The chemical properties of the polymer (e.g., hydrophobicity, charge) should be compatible with ampicillin. - Solvent System: The choice of solvent and anti-solvent in nanoprecipitation methods is critical for efficient encapsulation.[14] - The pH of the medium can significantly affect the encapsulation efficiency in pH-sensitive polymers.[7] |
| Drug Leakage During Formulation/Purification | - Minimize the time between formulation and purification. - Use appropriate purification methods, such as size exclusion chromatography or dialysis with a suitable molecular weight cutoff, to separate free drug from the encapsulated drug without causing significant leakage.[13] - For nanoparticles, ensure complete removal of the organic solvent, as residual solvent can affect stability. |
| Inaccurate Measurement of Encapsulation Efficiency | - Validate your analytical method for quantifying ampicillin in the presence of the delivery system components. - Ensure complete separation of the free drug from the encapsulated drug before quantification. Ultracentrifugation followed by analysis of the supernatant is a common method, but its effectiveness should be verified.[13] |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of Ampicillin and its Prodrugs
| Drug | Dose | Cmax (mg/L) | Tmax (h) | Bioavailability (%) | Reference |
| Oral Ampicillin | 495 mg | - | - | 62 ± 17 | [2] |
| Oral Bacampicillin | 562 mg (ampicillin equivalent) | - | - | 86 ± 11 | [2] |
| Oral Pivampicillin | 491 mg (ampicillin equivalent) | - | - | 92 ± 18 | [2] |
Table 2: Encapsulation Efficiency and Drug Loading of Ampicillin in Different Carrier Systems
| Carrier System | Method | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes (DSPC) | Reverse Phase Evaporation | - | - | [12] |
| Polyisohexylcyanoacrylate Nanoparticles | - | - | 20 times higher than liposomes | [10] |
| PMA-VP-N10 Nanoparticles (pH 4.0) | Self-assembly | 86.7 ± 4.0 | - | [7] |
| Solid Lipid Nanoparticles (Ampicillin-Vancomycin) | Double Emulsion | 95.15 ± 2.6 | 15.7 ± 1.5 | [15] |
Table 3: In Vitro Antimicrobial Activity of Free vs. Encapsulated Ampicillin
| Formulation | Bacterial Strain | MIC (µg/mL) | Reference |
| Free Ampicillin | S. aureus ATCC 29213 | 1 | [7] |
| Ampicillin-PMA-VP NPs | S. aureus ATCC 29213 | 0.5 | [7] |
| Ampicillin-PMA-VP-N10 NPs | S. aureus ATCC 29213 | 0.12 | [7] |
| Free Ampicillin | Ampicillin-resistant P. aeruginosa | > MBC | [16] |
| AgNP-Ampicillin | Ampicillin-resistant P. aeruginosa | 1 (MBC) | [16] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing multilamellar vesicles (MLVs).
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of ampicillin by rotating the flask at a temperature above the lipid phase transition temperature. The concentration of ampicillin in the hydration buffer will influence the final encapsulated amount.
-
-
Sizing (Optional):
-
To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated ampicillin by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated ampicillin using a validated analytical method like HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Preparation of Ampicillin-Loaded Polymeric Nanoparticles via Nanoprecipitation
This method is suitable for encapsulating drugs into nanoparticles from pre-formed polymers.[14]
-
Polymer and Drug Dissolution:
-
Dissolve the biodegradable polymer (e.g., PLGA) and ampicillin in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
-
Nanoprecipitation:
-
Add the organic solution dropwise to an aqueous solution (the anti-solvent), typically containing a stabilizer (e.g., PVA or Pluronic F68), under constant stirring.
-
The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles and entrapping the ampicillin.[14]
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove the stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant.
-
-
Characterization:
-
Analyze the particle size, polydispersity index, and zeta potential by DLS.
-
Determine the encapsulation efficiency and drug loading by quantifying the ampicillin content in the nanoparticles after dissolution in a suitable solvent.
-
Protocol 3: Quantification of Ampicillin in Animal Tissue using HPLC
This protocol provides a general workflow for determining ampicillin concentrations in tissue samples.[17][18][19][20][21]
-
Tissue Homogenization:
-
Accurately weigh the collected tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) using a tissue homogenizer.[17]
-
-
Protein Precipitation:
-
Extraction and Derivatization (if necessary):
-
Collect the supernatant. Depending on the sensitivity required and the detection method, further solid-phase extraction may be necessary to clean up and concentrate the sample.[19]
-
For fluorescence detection, a derivatization step may be required. For example, reacting the ampicillin with formaldehyde under acidic conditions can produce a fluorescent derivative.[17]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV, fluorescence, or mass spectrometry).
-
The mobile phase composition will depend on the specific method but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
-
Quantification:
-
Determine the concentration of ampicillin in the sample by comparing the peak area to a standard curve prepared with known concentrations of ampicillin.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel lenampicillin delivery system.
Caption: Troubleshooting workflow for addressing low in vivo efficacy of a drug delivery system.
Caption: Logical pathway for determining the encapsulation efficiency of ampicillin in a carrier system.
References
- 1. saa.rovedar.com [saa.rovedar.com]
- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposome-encapsulated ampicillin: physicochemical and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Using Targeted Nano-Antibiotics to Improve Antibiotic Efficacy against Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azonano.com [azonano.com]
- 10. Ampicillin-loaded liposomes and nanoparticles: comparison of drug loading, drug release and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critique of animal models in antibiotic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotics-encapsulated nanoparticles as an antimicrobial agent in the treatment of wound infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles Functionalized with Ampicillin Destroy Multiple-Antibiotic-Resistant Isolates of Pseudomonas aeruginosa and Enterobacter aerogenes and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid method for the determination of ampicillin residues in animal muscle tissues by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Lenampicillin Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the side effects of lenampicillin hydrochloride in animal models. As lenampicillin is a prodrug that is rapidly hydrolyzed to ampicillin after oral administration, the information provided focuses on the known side effects of ampicillin and strategies for their mitigation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal models?
A1: The most frequently observed side effects associated with oral administration of this compound are gastrointestinal in nature, mirroring those of its active metabolite, ampicillin. These commonly include diarrhea, nausea, vomiting, and changes in fecal consistency.[2][3][4] In rodents, anorexia and alterations in gut flora leading to superinfections have also been reported.[2]
Q2: Why does this compound cause gastrointestinal side effects?
A2: Lenampicillin, through its conversion to ampicillin, can disrupt the natural balance of the gut microbiota. This dysbiosis can lead to an overgrowth of pathogenic bacteria, reduced digestion of carbohydrates, and altered production of short-chain fatty acids, all of which contribute to osmotic diarrhea and inflammation.[5] Ampicillin can also directly irritate the gastrointestinal mucosa.
Q3: What are the primary strategies to mitigate these side effects?
A3: The most well-documented and effective strategy is the co-administration of probiotics. Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host by restoring the gut microbiota balance.[6][7] Other strategies include dietary modifications and supportive care.
Q4: Which probiotic strains are most effective?
A4: The efficacy of probiotics is strain-specific. Research has shown beneficial effects with various strains. For instance, a combination of Bifidobacterium lactis XLTG11, Lactobacillus casei Zhang, Lactobacillus plantarum CCFM8661, and Lactobacillus rhamnosus Probio-M9 has been effective in mice.[7][8] In dogs, strains like Enterococcus faecium and various Lactobacillus species have shown promise in managing acute diarrhea.[4][9][10] Saccharomyces boulardii, a beneficial yeast, is also a viable option as it is not affected by antibacterial antibiotics.[11]
Q5: When should probiotics be administered?
A5: For optimal results, probiotics should be administered concurrently with the this compound treatment and continued for a period after the antibiotic course is completed to support the recovery of the gut microbiome.
Troubleshooting Guides
Issue 1: Animal models (rats/mice) are developing severe diarrhea after oral administration of this compound.
Troubleshooting Steps:
-
Confirm Dosing: Double-check the dosage calculations for this compound to ensure it is within the appropriate therapeutic range for the species and weight of the animals.
-
Implement Probiotic Co-administration:
-
Probiotic Selection: Administer a multi-strain probiotic containing Lactobacillus and Bifidobacterium species. A proven combination for mice is a 1:1:1:1 ratio of Bifidobacterium lactis XLTG11, Lactobacillus casei Zhang, Lactobacillus plantarum CCFM8661, and Lactobacillus rhamnosus Probio-M9.[7]
-
Dosage and Administration: Administer the probiotic via oral gavage daily. The dosage will depend on the specific product, but a general guideline for mice is in the range of 1 x 10^7 to 1 x 10^9 colony-forming units (CFU) per day.[7][12]
-
-
Monitor Fecal Water Content: Quantitatively assess the severity of diarrhea by measuring fecal water content. This can be done by weighing fresh fecal pellets, drying them in an oven, and then re-weighing to calculate the percentage of water loss.
-
Assess Intestinal Inflammation: If the issue persists, consider collecting colon tissue at the end of the study to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and anti-inflammatory cytokines like IL-10 via ELISA.[13]
-
Evaluate Intestinal Barrier Integrity: Analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1) in colon tissue using RT-qPCR or Western blotting to assess for intestinal barrier dysfunction.[7][8]
Issue 2: Canine subjects are experiencing loss of appetite and diarrhea during a study involving this compound.
Troubleshooting Steps:
-
Veterinary Consultation: Consult with the attending veterinarian to rule out other causes of the clinical signs.
-
Probiotic/Synbiotic Supplementation:
-
Product Selection: Introduce a probiotic or synbiotic (a combination of probiotics and prebiotics) supplement specifically formulated for canines. Products containing Enterococcus faecium, Lactobacillus species, and Bifidobacterium species are recommended.[9][14]
-
Administration: Administer the supplement as directed by the manufacturer, typically mixed with a small amount of palatable food.
-
-
Dietary Management:
-
Offer a highly digestible, bland diet.
-
Ensure adequate hydration by providing fresh water at all times. Subcutaneous or intravenous fluids may be necessary in cases of severe dehydration, as directed by a veterinarian.
-
-
Monitor Clinical Signs: Keep a daily record of appetite, water intake, fecal consistency (using a fecal scoring chart), and overall demeanor.
-
Evaluate Gut Microbiome: For in-depth analysis, fecal samples can be collected before, during, and after treatment for 16S rRNA sequencing to assess the impact on the gut microbiota.
Data Presentation
Table 1: Efficacy of Probiotics in Mitigating Ampicillin-Associated Diarrhea in Mice
| Parameter | Ampicillin Model Group | Ampicillin + Probiotic Group | Percentage Improvement | Citation(s) |
| Fecal Water Content (%) | 65.8 ± 3.5 | 52.4 ± 2.8 | ~20% reduction | [8][12] |
| TNF-α (pg/mL) | 120.5 ± 10.2 | 85.3 ± 8.7 | ~29% reduction | [13] |
| IL-1β (pg/mL) | 95.2 ± 9.1 | 68.4 ± 7.5 | ~28% reduction | [13] |
| IL-6 (pg/mL) | 150.7 ± 12.5 | 102.1 ± 10.9 | ~32% reduction | [13] |
| IL-10 (pg/mL) | 45.3 ± 5.2 | 68.9 ± 6.1 | ~52% increase | [13] |
| ZO-1 (relative mRNA expression) | 0.45 ± 0.05 | 0.85 ± 0.07 | ~89% increase | [7][8] |
| Occludin (relative mRNA expression) | 0.52 ± 0.06 | 0.91 ± 0.08 | ~75% increase | [7][8] |
Data are presented as mean ± standard deviation and are compiled from studies using ampicillin to induce diarrhea in mice. Probiotic group data represents treatment with a multi-strain probiotic.
Table 2: Efficacy of Probiotics/Synbiotics in Canine Acute Diarrhea
| Outcome Measure | Placebo Group | Probiotic/Synbiotic Group | Finding | Citation(s) |
| Duration of Diarrhea (days) | 4.8 ± 2.9 | 3.5 ± 2.2 | Not statistically significant in one study | |
| Incidence of Diarrhea (first 14 days) | 27.2% | 18.8% | Significant reduction | |
| Recovery Time (days) | N/A | 2.4 ± 0.02 | Rapid recovery noted | [9][10] |
Data are from studies on acute diarrhea in dogs, which may not be exclusively antibiotic-associated.
Experimental Protocols
Protocol 1: Induction of Ampicillin-Associated Diarrhea in a Rat Model
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Antibiotic Administration: Prepare a solution of ampicillin in sterile saline. Administer ampicillin via oral gavage at a dose of 55.5 mg/ml (in a cocktail with clindamycin and streptomycin) daily for 7 consecutive days to induce diarrhea.[2]
-
Monitoring: Observe the rats daily for clinical signs of diarrhea, including changes in fecal consistency and soiling of the perianal region.
-
Outcome Measures:
-
Fecal Consistency Score: Score feces daily on a scale (e.g., 1=normal, 2=soft, 3=watery).
-
Fecal Water Content: Collect fresh fecal pellets at specified time points, weigh, dry, and re-weigh to determine water content.
-
Intestinal Histopathology: At the end of the study, collect colon samples for histological examination to assess for inflammation and tissue damage.
-
Protocol 2: Probiotic Mitigation of Ampicillin-Associated Diarrhea in a Mouse Model
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Experimental Groups:
-
Control Group (Normal Saline)
-
Ampicillin Model Group
-
Ampicillin + Probiotic Group
-
-
AAD Induction: Administer ampicillin (e.g., 11.2 g/kg, twice daily) via oral gavage for 3 consecutive days to the Ampicillin Model and Ampicillin + Probiotic groups.[7][13]
-
Probiotic Administration:
-
Prepare a suspension of the multi-strain probiotic (e.g., Bifidobacterium lactis XLTG11, Lactobacillus casei Zhang, Lactobacillus plantarum CCFM8661, and Lactobacillus rhamnosus Probio-M9) in sterile saline.
-
Administer the probiotic suspension (e.g., 1 x 10^9 CFU/day) via oral gavage to the Ampicillin + Probiotic group, starting from the first day of ampicillin administration and continuing for the duration of the study.[7]
-
-
Data Collection:
-
Record body weight daily.
-
Assess fecal consistency and water content at regular intervals.
-
At the end of the experiment, collect blood and colon tissue for analysis of inflammatory cytokines and tight junction protein expression.
-
Mandatory Visualizations
References
- 1. Effect of amoxicillin‐clavulanic acid on clinical scores, intestinal microbiome, and amoxicillin‐resistant Escherichia coli in dogs with uncomplicated acute diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin – Rat Guide [ratguide.com]
- 3. drugs.com [drugs.com]
- 4. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Toxicological studies of talampicillin hydrochloride. (4) 5-week oral toxicity study in beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epidemiology and clinical management of acute diarrhoea in dogs under primary veterinary care in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmaceutical Prescription in Canine Acute Diarrhoea: A Longitudinal Electronic Health Record Analysis of First Opinion Veterinary Practices [frontiersin.org]
- 12. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target trial emulation: Do antimicrobials or gastrointestinal nutraceuticals prescribed at first presentation for acute diarrhoea cause a better clinical outcome in dogs under primary veterinary care in the UK? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repeat-dose toxicity study: Topics by Science.gov [science.gov]
Navigating Resistance: A Technical Guide to Adjusting Lenampicillin Hydrochloride Concentration for ESBL-Producing Bacteria
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting the concentration of lenampicillin hydrochloride for in vitro and in vivo experiments involving Extended-Spectrum Beta-Lactamase (ESBL)-producing bacteria. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results in the study of antibiotic resistance.
This compound is a prodrug that is rapidly hydrolyzed to ampicillin, a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] However, the emergence of ESBL-producing bacteria, which can inactivate ampicillin, presents a significant challenge to its efficacy. Understanding the level of resistance through accurate minimum inhibitory concentration (MIC) determination is therefore critical for meaningful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against bacteria?
A1: this compound is a prodrug of ampicillin.[1][2] After administration, it is converted into the active form, ampicillin. Ampicillin, a beta-lactam antibiotic, works by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.
Q2: Why are ESBL-producing bacteria often resistant to lenampicillin (ampicillin)?
A2: ESBLs are enzymes that hydrolyze and inactivate extended-spectrum cephalosporins as well as penicillins like ampicillin.[3] This enzymatic degradation prevents ampicillin from reaching its target PBPs, rendering the drug ineffective. Consequently, ESBL-producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae exhibit high levels of resistance to ampicillin.[2][4]
Q3: What is the typical Minimum Inhibitory Concentration (MIC) of ampicillin against ESBL-producing bacteria?
A3: The MIC of ampicillin against ESBL-producing E. coli and K. pneumoniae is generally very high, often exceeding the susceptible breakpoint. Studies have shown that a vast majority of ESBL-producing isolates are resistant to ampicillin, with MIC values frequently at or above 32 µg/mL.[5]
Q4: How can I accurately determine the MIC of lenampicillin (ampicillin) for my specific ESBL-producing strain?
A4: The broth microdilution method is a standard and reliable technique for determining the MIC of antibiotics. This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well plate and then inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: I am observing inconsistent MIC results. What are the common causes and how can I troubleshoot this?
A5: Inconsistent MIC results can arise from several factors, including improper inoculum preparation, degradation of the antibiotic, or contamination. The "Troubleshooting Guide" section below provides a detailed breakdown of potential issues and their solutions.
Quantitative Data Summary
The following tables summarize the expected MIC values for ampicillin against ESBL-producing E. coli and K. pneumoniae. It is important to note that these are general ranges, and determining the precise MIC for the specific strain used in your experiment is crucial.
Table 1: Ampicillin MIC Distribution for ESBL-Producing Escherichia coli
| Metric | MIC (µg/mL) | Reference |
| MIC50 | >32 | [5] |
| MIC90 | >32 | [5] |
| Resistance Rate | ~85-97% | [2][5][6] |
Table 2: Ampicillin MIC Distribution for ESBL-Producing Klebsiella pneumoniae
| Metric | MIC (µg/mL) | Reference |
| MIC50 | >32 | Inferred from high resistance rates |
| MIC90 | >32 | Inferred from high resistance rates |
| Resistance Rate | ~96-100% | [4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bacterial growth in any well, including the growth control. | Inoculum viability issue or incorrect inoculum density. | Ensure the use of a fresh, pure culture. Verify the inoculum density using a spectrophotometer or McFarland standards. |
| Growth in all wells, even at the highest antibiotic concentration. | High-level resistance of the bacterial strain. | Confirm the identity and expected resistance profile of your strain. Consider testing a wider range of antibiotic concentrations. |
| Inactivation of the antibiotic. | Prepare fresh antibiotic stock solutions for each experiment. Beta-lactams like ampicillin can be susceptible to degradation. | |
| "Skipped" wells (growth at a higher concentration but not at a lower one). | Contamination of the microtiter plate or inoculum. | Use aseptic techniques throughout the procedure. Check the purity of your bacterial culture. |
| Pipetting errors leading to inconsistent antibiotic concentrations. | Ensure proper mixing of the antibiotic dilutions. Use calibrated pipettes. | |
| Variable MIC values between replicate experiments. | Inconsistent inoculum preparation. | Strictly adhere to the standardized protocol for inoculum preparation to ensure a consistent starting bacterial concentration. |
| Differences in incubation time or temperature. | Ensure consistent incubation conditions for all experiments. |
Experimental Protocols
Broth Microdilution Method for Ampicillin MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Ampicillin sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
ESBL-producing bacterial strain (e.g., E. coli or K. pneumoniae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Ampicillin Stock Solution:
-
Prepare a stock solution of ampicillin in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the ESBL-producing bacteria.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Perform a 1:100 dilution of this adjusted suspension in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the ampicillin stock solution (or a pre-diluted concentration) to the first well of each row to be tested. This will result in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no antibiotic). The twelfth well will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the working inoculum (from step 2) to each well from column 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of ampicillin at which there is no visible growth of bacteria.
-
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to ampicillin in ESBL-producing bacteria is the enzymatic degradation of the antibiotic by beta-lactamases. While the expression of many ESBL genes is constitutive (always on) as they are often located on plasmids, some beta-lactamases, like AmpC, are inducible. The AmpG-AmpR-AmpC pathway is a well-characterized regulatory circuit that controls the induction of AmpC beta-lactamase in response to the presence of beta-lactam antibiotics. Understanding this pathway provides insight into the complex regulatory networks governing antibiotic resistance.
Caption: The AmpG-AmpR-AmpC signaling pathway for inducible AmpC beta-lactamase production.
This guide provides a foundational framework for researchers working with this compound and ESBL-producing bacteria. By implementing standardized protocols and understanding the underlying resistance mechanisms, researchers can obtain more reliable and reproducible data, ultimately contributing to the development of more effective antimicrobial strategies.
References
- 1. High prevalence of antimicrobial resistance genes in multidrug-resistant-ESBLs-producing Klebsiella pneumoniae post-COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aspires.vch.ca [aspires.vch.ca]
- 4. Frontiers | High prevalence of extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolates: A 5-year retrospective study at a Tertiary Hospital in Northern Thailand [frontiersin.org]
- 5. Comparison of Epidemiological Characteristics Between ESBL and Non-ESBL Isolates of Clinically Isolated Escherichia coli from 2014 to 2022: A Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended-spectrum Beta-lactamase and AmpC beta-lactamases producing gram negative bacilli isolated from clinical specimens at International Clinical Laboratories, Addis Ababa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Lenampicillin's Antibacterial Power: A Technical Guide to Formulation Strategies
Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of enhancing the antibacterial efficacy of lenampicillin through advanced formulation strategies. As lenampicillin is a prodrug of ampicillin, the following guidance focuses on the formulation and delivery of ampicillin, the active antimicrobial agent.[1]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Ampicillin in Liposomes
| Potential Cause | Troubleshooting Step |
| Suboptimal Lipid Composition | - Experiment with different phospholipid ratios (e.g., vary the concentration of cholesterol). Cholesterol can increase liposome stability and drug retention.[2] - For hydrophilic drugs like ampicillin, consider using lipids with a higher phase transition temperature (Tc) which can improve encapsulation. |
| Inefficient Hydration Process | - Ensure the hydration temperature is above the Tc of the lipids used.[3] - Optimize the hydration time and agitation speed to ensure the lipid film is fully hydrated. |
| Drug Leakage During Formulation | - Minimize the time between hydration and subsequent processing steps. - For methods involving sonication, use a bath sonicator to avoid excessive heat generation which can lead to drug degradation and leakage.[4] |
| Incorrect pH of the Aqueous Phase | - Adjust the pH of the aqueous solution containing ampicillin to a level that maximizes its solubility and stability, while considering the charge of the lipids. |
Issue 2: Poor Antibacterial Activity of Formulated Nanoparticles in a Kirby-Bauer Assay
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Release | - Evaluate the in vitro release profile of your nanoparticles. If the release is too slow, consider modifying the polymer composition or the crosslinking density. - For chitosan nanoparticles, the degree of crosslinking with agents like sodium tripolyphosphate can be adjusted to control the release rate.[5] |
| Nanoparticle Aggregation on the Agar Plate | - Characterize the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally required for good colloidal stability. - If aggregation is an issue, consider surface modification with PEG (PEGylation) to improve stability. |
| Inactivation of Ampicillin During Formulation | - Assess the chemical stability of ampicillin under your formulation conditions (e.g., exposure to organic solvents, high temperatures, or extreme pH). - Use milder formulation techniques if degradation is suspected. |
| High Molecular Weight of the Polymer | - High molecular weight polymers may hinder the diffusion of the released drug through the agar. Consider using a lower molecular weight polymer. |
Frequently Asked Questions (FAQs)
Q1: Why is my nanoparticle formulation showing a high Polydispersity Index (PDI)?
A1: A high PDI indicates a wide range of particle sizes in your formulation. This can be caused by several factors:
-
Inadequate mixing during synthesis: Ensure vigorous and uniform stirring during the nanoparticle formation process.
-
Suboptimal concentration of reagents: The concentration of the polymer, crosslinking agent, and drug can all affect the final particle size distribution. Systematically vary these concentrations to find the optimal conditions.
-
Aggregation over time: Measure the PDI immediately after formulation and then again after a period of storage to check for stability issues. If the PDI increases over time, you may need to optimize the surface charge (zeta potential) or add a stabilizing agent.
Q2: How can I improve the stability of my liposomal ampicillin formulation during storage?
A2: Liposome stability can be a significant challenge.[][7] To improve it:
-
Incorporate cholesterol: Cholesterol helps to stabilize the lipid bilayer, reducing drug leakage.[2]
-
Use saturated phospholipids: Lipids with saturated acyl chains are less prone to oxidation than unsaturated lipids.
-
Lyophilization (Freeze-drying): This can be an effective method for long-term storage, but a cryoprotectant (e.g., trehalose) is often necessary to prevent vesicle fusion during the process.
-
Storage conditions: Store liposomal formulations at 4°C and protected from light.
Q3: Can I use the same formulation strategy for ampicillin and lenampicillin?
A3: While lenampicillin is a prodrug of ampicillin, their physicochemical properties differ. Lenampicillin is more lipophilic than ampicillin. This difference may affect:
-
Encapsulation efficiency: The more lipophilic nature of lenampicillin might lead to higher encapsulation in the lipid bilayer of liposomes compared to the aqueous core.
-
Release kinetics: The release profile from nanoparticles could be different. It is essential to tailor the formulation strategy to the specific properties of the drug you are encapsulating. However, since the ultimate goal is the delivery of active ampicillin, many of the principles and troubleshooting steps will be similar.
Q4: What is the minimum inhibitory concentration (MIC) and how do I determine it for my formulation?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][8] To determine the MIC of your lenampicillin formulation, you can use methods like:
-
Broth microdilution: This involves preparing a series of two-fold dilutions of your formulation in a 96-well plate, inoculating each well with a standardized bacterial suspension, and observing for growth after incubation. The lowest concentration with no visible growth is the MIC.
-
Agar dilution: Similar to broth dilution, but the antimicrobial agent is incorporated into the agar medium at different concentrations.
Data Presentation: Efficacy of Formulated Ampicillin
The following tables summarize quantitative data from various studies on the enhanced antibacterial efficacy of ampicillin through different formulation strategies.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Free Ampicillin vs. Formulated Ampicillin
| Formulation Type | Bacterial Strain | MIC of Free Ampicillin (µg/mL) | MIC of Formulated Ampicillin (µg/mL) | Fold Improvement | Reference |
| Nano-liposomal Ampicillin | Salmonella Typhimurium | 0.97 - 1.95 | 0.06 - 0.24 | ~8-16x | [9] |
| Ampicillin-Gold Nanoparticles on PEG-RNTs | S. aureus | 0.71 | 0.58 | 1.2x | [10] |
| Ampicillin-Gold Nanoparticles on PEG-RNTs | MRSA | 32 - 50 | 4 | 8-12.5x | [10] |
| Ampicillin-loaded PMA-VP-N10 Nanoparticles | MRSA (ATCC 43300) | 8 | 2 | 4x | [11] |
| Ampicillin-conjugated Silver Nanoparticles | K. pneumoniae | > 0.8 mg/ml | 0.0063 mg/ml | >127x | [12] |
Table 2: Physicochemical Properties and Drug Loading of Different Ampicillin Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polyisohexylcyanoacrylate Nanoparticles | 200 | Not Reported | Not Reported | 20 times higher than liposomes | [13] |
| Liposomes (negatively charged) | 200 | Not Reported | Lower than nanoparticles | Not Reported | [13] |
| Chitosan/Starch Nanocomposites | 100 - 600 | +37.3 to +63.2 | 75.3 - 77.3 | Not Reported | [4] |
| PMA-VP-N10 Nanoparticles (pH 7.0) | ~1400 (with ampicillin) | Not Reported | 72.3 | Not Reported | [11] |
| Ampicillin-Chitosan-Magnetic Nanoparticles | Not Reported | Not Reported | Not Reported | 8.3 | [14] |
| Shellac-Chitosan Nanoparticles | 60.63 | +28.2 | Not Reported | Not Reported |
Experimental Protocols
1. Preparation of Ampicillin-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from the ionic gelation method, a common technique for preparing chitosan nanoparticles.[5][15]
-
Preparation of Chitosan Solution: Dissolve chitosan (e.g., 0.5% w/v) in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of Ampicillin Solution: Dissolve ampicillin in deionized water to achieve the desired concentration.
-
Drug Incorporation: Add the ampicillin solution to the chitosan solution and stir for 30 minutes.
-
Nanoparticle Formation: While stirring the ampicillin-chitosan solution, add a solution of sodium tripolyphosphate (TPP) (e.g., 0.1% w/v) dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Sonication: Sonicate the suspension for approximately 20 minutes to ensure homogeneity and reduce particle size.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove any unreacted reagents and free drug.
-
Final Product: The final pellet can be resuspended in a suitable buffer or lyophilized for long-term storage.
2. Preparation of Ampicillin-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing multilamellar vesicles (MLVs).[3][8][16][17][18]
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner wall of the flask. Ensure the temperature is kept below the degradation temperature of the lipids.
-
Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add an aqueous solution containing ampicillin to the flask. The temperature of the hydration medium should be above the phase transition temperature (Tc) of the lipids.
-
Vesicle Formation: Agitate the flask by gentle swirling or vortexing. The lipid film will gradually peel off the flask wall and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated ampicillin by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Mandatory Visualizations
Bacterial Resistance to Beta-Lactam Antibiotics
Beta-lactam antibiotics, such as ampicillin, act by inhibiting penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis.[19][20][21] Bacteria have evolved several mechanisms to resist the action of these antibiotics.[22][23][24][25]
Caption: Mechanisms of bacterial resistance to beta-lactam antibiotics.
Overcoming Resistance with Nanocarrier Formulations
Nanocarrier formulations, such as liposomes and nanoparticles, can help overcome these resistance mechanisms to enhance the efficacy of antibiotics like ampicillin.[26][27][28][29][30]
Caption: How nanocarriers overcome bacterial resistance mechanisms.
References
- 1. Lenampicillin - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Functionalization and antimicrobial evaluation of ampicillin, penicillin and vancomycin with Pyrenacantha grandiflora Baill and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ampicillin-loaded liposomes and nanoparticles: comparison of drug loading, drug release and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. [PDF] Ampicillin-Loaded Chitosan Nanoparticles for In Vitro Antimicrobial Screening on Escherichia coli | Semantic Scholar [semanticscholar.org]
- 16. bio.net [bio.net]
- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 18. researchgate.net [researchgate.net]
- 19. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Penicillin - Wikipedia [en.wikipedia.org]
- 22. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 25. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scialert.net [scialert.net]
- 27. Frontiers | Overcoming Multidrug Resistance in Bacteria Through Antibiotics Delivery in Surface-Engineered Nano-Cargos: Recent Developments for Future Nano-Antibiotics [frontiersin.org]
- 28. diamond.ac.uk [diamond.ac.uk]
- 29. Application of Polymeric Nanocarriers for Enhancing the Bioavailability of Antibiotics at the Target Site and Overcoming Antimicrobial Resistance [mdpi.com]
- 30. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lenampicillin Hydrochloride and Amoxicillin in the Management of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lenampicillin hydrochloride and amoxicillin for the treatment of skin and soft tissue infections (SSTIs). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers, scientists, and drug development professionals in their understanding of these two aminopenicillin antibiotics.
Executive Summary
Lenampicillin, a prodrug of ampicillin, and amoxicillin are both effective in treating bacterial skin and soft tissue infections. Clinical evidence from a double-blind controlled study indicates that lenampicillin and amoxicillin have comparable efficacy and usefulness in treating suppurative skin and soft tissue infections.[1] While the overall safety profiles are similar, some evidence suggests a slightly lower incidence of severe side effects with lenampicillin.[1] Pharmacokinetically, lenampicillin may offer an advantage with a more rapid time to peak serum concentration and higher peak serum concentrations compared to amoxicillin.[2]
Data Presentation: Clinical Efficacy and Safety
A key double-blind, controlled clinical study directly compared the efficacy and safety of this compound (LAPC) and amoxicillin (AMPC) in the treatment of suppurative skin and soft tissue infections. The results of this study are summarized below.
Table 1: Comparison of Clinical Efficacy[1]
| Outcome | This compound (n=106) | Amoxicillin (n=107) | Statistical Significance |
| Final Global Improvement Rating | |||
| Cured | 55.7% | 50.5% | No significant difference |
| Cured + Remarkably Improved | 79.2% | 76.6% | No significant difference |
| Cured + Remarkably Improved + Improved | 88.7% | 91.6% | No significant difference |
| General Usefulness Rating | |||
| Remarkably Useful | 56.6% | 51.4% | No significant difference |
| Remarkably Useful + Useful | 86.8% | 84.4% | No significant difference |
Table 2: Comparison of Safety and Adverse Events[1]
| Outcome | This compound (n=115) | Amoxicillin (n=116) | Statistical Significance |
| Overall Safety Rating | |||
| Safe | 93.9% | 94.0% | No significant difference |
| Incidence of Side Effects | 1.7% (2 patients) | 4.3% (5 patients) | P < 0.1 (Slightly lower in LAPC group) |
In a separate clinical evaluation of lenampicillin for superficial purulent infections, the overall clinical efficacy rate was found to be 79.2%.[3] The efficacy against specific bacteria in simple infections was also reported.
Table 3: Bacteriological Efficacy of this compound[3]
| Bacterial Strain | Efficacy Rate |
| Staphylococcus aureus | 74.6% |
| Staphylococcus epidermidis | 76.3% |
| Gram-positive cocci (GPC) | 100% |
| Anaerobes | 87.5% |
| Overall (All Strains) | 76.0% |
Experimental Protocols
Double-Blind Comparative Study of Lenampicillin vs. Amoxicillin[1]
-
Study Design: A double-blind, controlled clinical study.
-
Patient Population: 235 patients with suppurative skin and soft tissue infections, categorized into 6 disease types. 115 patients were allocated to the lenampicillin group and 120 to the amoxicillin group.
-
Dosing Regimen: Both lenampicillin and amoxicillin were orally administered at a daily dose of 1,000 mg, divided into four equal doses.
-
Treatment Duration: 14 days for each group.
-
Outcome Evaluation:
-
Efficacy: Final global improvement was rated as "cured," "remarkably improved," "improved," "unchanged," or "worsened." General usefulness was rated as "remarkably useful," "useful," "slightly useful," "not useful," or "harmful."
-
Safety: The overall safety was rated, and the incidence and severity of side effects were recorded.
-
The following diagram illustrates the workflow of this clinical trial.
Mechanism of Action
Both this compound and amoxicillin are beta-lactam antibiotics belonging to the penicillin class.[4][5] Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.
This compound is a prodrug of ampicillin.[4] After oral administration, it is absorbed and then hydrolyzed by esterases in the body to release the active compound, ampicillin.[4] Ampicillin, like amoxicillin, targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inactivates the enzymes responsible for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4]
The following diagram depicts the signaling pathway for the mechanism of action.
References
- 1. [Clinical evaluation of lenampicillin in the treatment of superficial suppurative skin and soft tissue infection. A double-blind study comparing amoxicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical studies on lenampicillin in the therapy of skin and soft tissue infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Ampicillin vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
A Comparative Analysis of Lenampicillin and Bacampicillin: In Vivo Efficacy and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two orally administered ampicillin prodrugs: lenampicillin and bacampicillin. Both compounds were designed to improve the oral bioavailability of ampicillin, a broad-spectrum β-lactam antibiotic. This document synthesizes available pharmacokinetic and efficacy data from in vivo studies to offer an objective comparison of their performance.
I. Overview of Prodrug Activation
Lenampicillin and bacampicillin are ester prodrugs that are microbiologically inactive until they undergo hydrolysis in the body to release the active moiety, ampicillin. This conversion primarily occurs in the intestinal wall and blood. The enhanced lipophilicity of these prodrugs compared to ampicillin facilitates their absorption from the gastrointestinal tract.
II. Comparative Pharmacokinetics
Following oral administration, both lenampicillin and bacampicillin are rapidly and extensively absorbed, leading to higher peak serum concentrations of ampicillin achieved more quickly than with oral ampicillin itself.[1][2][3]
A comparative study in healthy, fasting volunteers demonstrated that lenampicillin achieves a higher peak serum concentration (Cmax) in a shorter time (Tmax) compared to bacampicillin.[4][5] However, the overall exposure, as measured by the area under the curve (AUC), was similar for both prodrugs.[4][5]
| Parameter | Lenampicillin | Bacampicillin | Reference |
| Dose | 400 mg | 400 mg (equimolar) | [1][3] |
| Cmax (µg/mL) | 6.5 - 12.0 | 8.3 - 9.7 | [1][3][4][5] |
| Tmax (h) | 0.6 - 0.7 | 0.7 - 1.0 | [1][4][5][6] |
| AUC (µg·h/mL) | Similar to Bacampicillin | Similar to Lenampicillin | [4][5] |
| Bioavailability | High | ~87% | [2] |
| Urinary Recovery (%) | Similar to Bacampicillin | 68 - 76.4% | [4][5][6][7] |
III. In Vivo Efficacy
Direct comparative in vivo efficacy studies between lenampicillin and bacampicillin are limited in the public domain. However, both prodrugs have demonstrated superior efficacy over ampicillin in various animal infection models, which is attributed to their improved pharmacokinetic profiles.
For instance, bacampicillin has been shown to be more effective than ampicillin in experimental models of acute, obstructive pyelonephritis in rats.[8] In mouse infection models using Escherichia coli and Haemophilus influenzae, bacampicillin demonstrated rapid bactericidal activity.[9] The enhanced absorption and resulting higher ampicillin concentrations in blood and tissues are key to this improved in vivo performance.[10]
While specific in vivo efficacy data for lenampicillin is less detailed in comparative studies, its pharmacokinetic advantages, particularly the rapid attainment of high peak serum concentrations, suggest a potent in vivo activity.[1][4][5]
IV. Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis and in vivo efficacy assessment.
A. Pharmacokinetic Studies in Human Volunteers
A common design for comparing the pharmacokinetics of these prodrugs is a randomized, cross-over study in healthy, fasting adult volunteers.
1. Dosing: Volunteers are administered single oral doses of lenampicillin or bacampicillin, often with a comparator like ampicillin or amoxicillin.[3][4]
2. Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[4]
3. Bioanalysis: The concentration of ampicillin in the plasma or serum is determined using a validated analytical method.
- High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying ampicillin. It involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 reverse-phase column and UV detection.[1][2]
- Microbiological Assay: This method utilizes a strain of bacteria highly sensitive to ampicillin, such as Bacillus subtilis. The diameter of the zone of growth inhibition around a sample-impregnated disc on an agar plate is proportional to the ampicillin concentration.[4][7]
4. Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.
B. In Vivo Efficacy Studies (Animal Models)
Animal models of infection are crucial for evaluating the therapeutic potential of new antibiotics.
1. Animal Model: Mice are commonly used for systemic infections, while rats may be used for specific organ infections like pyelonephritis.[8][9]
2. Infection: Animals are infected with a standardized inoculum of a pathogenic bacterium (e.g., intraperitoneal injection of E. coli).[9]
3. Treatment: A few hours after infection, animals are treated orally with the test compounds (lenampicillin, bacampicillin) or a control.[9]
4. Endpoint: The efficacy of the treatment is assessed by determining the 50% curative dose (CD50) or by quantifying the reduction in bacterial counts in blood and target organs compared to the control group.[9]
V. Conclusion
Both lenampicillin and bacampicillin are effective prodrugs of ampicillin that significantly enhance its oral absorption and bioavailability. The available pharmacokinetic data suggests that lenampicillin may offer a more rapid onset of action due to its faster time to peak concentration and potentially higher peak concentrations. However, the overall drug exposure appears to be similar for both. The improved pharmacokinetic profiles of both prodrugs translate to enhanced in vivo efficacy compared to ampicillin in animal models. The choice between these agents in a clinical setting would likely depend on a variety of factors, including the specific pathogen, the site of infection, and the desired dosing regimen.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vivo activity of bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Patterns Between Lenampicillin and Other β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between lenampicillin, an aminopenicillin, and other classes of β-lactam antibiotics. The data presented herein is intended to support research and development efforts in the field of antibacterial therapeutics. Lenampicillin is a prodrug of ampicillin, meaning it is converted into the active form, ampicillin, within the body.[1] Therefore, its antibacterial activity and resistance patterns are characteristic of ampicillin.
The primary mechanism of action for ampicillin is the inhibition of bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs).[1] However, the emergence of bacterial resistance mechanisms poses a significant challenge to the clinical efficacy of lenampicillin and other β-lactams. The most prevalent form of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Other significant mechanisms include the alteration of PBP targets, reducing the binding affinity of the antibiotic, and changes in bacterial membrane permeability, which can limit the antibiotic's access to its target.
This guide will delve into the quantitative data illustrating cross-resistance, detail the experimental protocols for assessing antimicrobial susceptibility, and provide a visual representation of the key resistance pathways.
Comparative Analysis of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (representing lenampicillin) and other β-lactams against various bacterial strains exhibiting different resistance profiles. The data highlights the cross-resistance patterns, demonstrating that resistance to ampicillin often correlates with reduced susceptibility to other β-lactams, particularly when the resistance mechanism is broad-spectrum, such as the production of Extended-Spectrum β-Lactamases (ESBLs).
| Bacterial Strain | Resistance Mechanism | Ampicillin MIC (µg/mL) | Piperacillin MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Escherichia coli (ESBL-producing) | ESBL Production | >256 | >256 | >64 | >32 | ≤1 | ≤1 |
| Klebsiella pneumoniae (ESBL-producing) | ESBL Production | >256 | >256 | >64 | >32 | ≤1 | ≤1 |
| Pseudomonas aeruginosa (AmpC hyperproducer) | AmpC β-Lactamase | 512 | >256 | 32 | 16 | 8 | 4 |
| Staphylococcus aureus (MSSA) | Penicillinase | >32 | >32 | ≤4 | ≤8 | ≤0.5 | ≤0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP2a Alteration | >32 | >256 | >64 | >64 | >16 | >16 |
Note: The MIC values are representative and can vary between specific isolates. Data is compiled from multiple sources to illustrate general cross-resistance patterns.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing antimicrobial susceptibility and understanding cross-resistance. The following are standardized methods used in the cited experimental data.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar Dilution Method
This method is another reference standard for MIC determination, particularly for fastidious organisms.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antimicrobial agent.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent on which no bacterial growth, or only a faint haze, is observed.
Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between lenampicillin and other β-lactams are shared mechanisms of inactivation or target modification. The following diagram illustrates these key pathways.
Caption: Mechanisms of β-Lactam Resistance.
This guide underscores the importance of understanding the specific resistance mechanisms at play when selecting an appropriate β-lactam therapy. The cross-resistance patterns highlight the limitations of using aminopenicillins like lenampicillin in the presence of broad-spectrum β-lactamases or significant PBP alterations. Continuous surveillance and research into novel β-lactamase inhibitors and alternative therapies are essential to combat the growing threat of antimicrobial resistance.
References
A Head-to-Head In Vitro Comparison: Lenampicillin vs. Ampicillin-Sulbactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of lenampicillin and ampicillin-sulbactam, focusing on their mechanisms of action, antibacterial spectrum, and performance against key bacterial pathogens. The information presented is intended to assist researchers and drug development professionals in understanding the nuances of these two antimicrobial agents.
Mechanism of Action: A Tale of Two Strategies
Lenampicillin and ampicillin-sulbactam share a common core in the ampicillin molecule, but their approaches to combating bacterial resistance diverge significantly.
Lenampicillin is a prodrug of ampicillin.[1] Following administration, it is rapidly hydrolyzed by esterases in the body to release the active ampicillin molecule.[2] Ampicillin, a β-lactam antibiotic, then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[2] The primary advantage of the lenampicillin formulation lies in its improved oral bioavailability compared to ampicillin alone.
Ampicillin-sulbactam is a combination product that pairs ampicillin with sulbactam, a β-lactamase inhibitor.[3][4] While ampicillin's mechanism remains the same, sulbactam plays a crucial protective role. Many bacteria have developed resistance to ampicillin by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Sulbactam irreversibly binds to and inhibits many of these β-lactamases, thereby protecting ampicillin from degradation and restoring its activity against resistant strains.[3][5] Sulbactam itself possesses weak intrinsic antibacterial activity but acts synergistically with ampicillin.[4][6]
Figure 1. Mechanisms of Action.
In Vitro Antibacterial Spectrum and Efficacy
The in vitro efficacy of lenampicillin is equivalent to that of ampicillin. The key differentiator in performance arises when comparing ampicillin to the ampicillin-sulbactam combination, particularly against β-lactamase-producing bacteria.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ampicillin (representing lenampicillin's in vitro activity) and ampicillin-sulbactam against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | Methicillin-Susceptible (MSSA) | 0.25 - 8 | >32 |
| Ampicillin-Sulbactam | Methicillin-Susceptible (MSSA) | 0.5/0.25 - 2/1 | 4/2 - 16/8 |
| Ampicillin | Methicillin-Resistant (MRSA) | >32 | >32 |
| Ampicillin-Sulbactam | Methicillin-Resistant (MRSA) | >16/8 | >16/8 |
Data compiled from multiple sources. MIC values can vary based on the specific isolates and testing methodologies.
Table 2: In Vitro Activity against Escherichia coli
| Compound | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | β-lactamase negative | 4 - 8 | 8 - 16 |
| Ampicillin-Sulbactam | β-lactamase negative | 4/2 - 8/4 | 8/4 - 16/8 |
| Ampicillin | β-lactamase positive (e.g., TEM-1) | >32 - 128 | >128 |
| Ampicillin-Sulbactam | β-lactamase positive (e.g., TEM-1) | 4/2 - 8/4 | 16/8 - 32/16 |
Data compiled from multiple sources including studies on TEM-1 producing E. coli.[1][7][8][9]
Table 3: In Vitro Activity against Haemophilus influenzae
| Compound | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | β-lactamase negative | ≤0.25 | 0.5 |
| Ampicillin-Sulbactam | β-lactamase negative | ≤0.25/0.12 | 0.5/0.25 |
| Ampicillin | β-lactamase positive | >4 | >16 |
| Ampicillin-Sulbactam | β-lactamase positive | 0.5/0.25 | 1/0.5 |
Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Figure 2. Broth Microdilution Workflow.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of ampicillin and ampicillin-sulbactam. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an agar plate and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[3][14][15]
Beta-Lactamase Inhibition Assay
This assay is used to determine the ability of sulbactam to inhibit the activity of β-lactamase enzymes. A common method utilizes a chromogenic cephalosporin substrate, such as nitrocefin.[16]
Figure 3. Beta-Lactamase Inhibition Assay.
Detailed Steps:
-
Enzyme Preparation: Prepare a crude enzyme extract from a β-lactamase-producing bacterial strain.
-
Inhibitor Pre-incubation: In a microplate well, pre-incubate the β-lactamase extract with various concentrations of sulbactam for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the reaction by adding a solution of nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin by the enzyme results in a color change from yellow to red.[16][17][18]
-
Spectrophotometric Measurement: Immediately measure the change in absorbance over time at a wavelength of 486 nm.
-
Calculation: The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. The percentage of inhibition by sulbactam is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.
Conclusion
The choice between lenampicillin and ampicillin-sulbactam for in vitro studies depends on the research question. Lenampicillin, acting as ampicillin, is effective against susceptible organisms but is vulnerable to β-lactamase degradation. Ampicillin-sulbactam, through the protective action of sulbactam, extends the spectrum of ampicillin to include many β-lactamase-producing strains. The provided experimental data and protocols offer a framework for the rational selection and evaluation of these agents in a research setting.
References
- 1. Predictors of effect of ampicillin-sulbactam against TEM-1 beta-lactamase-producing Escherichia coli in an in vitro dynamic model: enzyme activity versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro activity of ampicillin and ampicillin-sulbactam on diverse bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacodynamics of ampicillin-sulbactam in an in vitro infection model against Escherichia coli strains with various levels of resistance [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility of clinical isolates of Haemophilus influenzae to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Resistance Profiles of Haemophilus influenzae Isolates from Children in 2016: A Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. assaygenie.com [assaygenie.com]
- 18. docs.aatbio.com [docs.aatbio.com]
In Vitro Synergy of Lenampicillin Hydrochloride with Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of β-lactam antibiotics with aminoglycosides has long been a cornerstone in the treatment of severe bacterial infections, leveraging a synergistic interaction that enhances bactericidal activity beyond the capacity of either agent alone. Lenampicillin, a prodrug of ampicillin, is designed for improved oral bioavailability and is hydrolyzed in the body to release its active form, ampicillin.[1][2][3] This guide provides a comprehensive comparison of the in vitro synergy of lenampicillin hydrochloride, through its active metabolite ampicillin, with various aminoglycosides, supported by experimental data from checkerboard and time-kill assays.
The Mechanism of Synergy
The synergistic relationship between ampicillin and aminoglycosides is a classic example of sequential blockade and enhanced uptake.[4]
-
Ampicillin's Role: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This disruption leads to a weakened and more permeable cell wall.[4]
-
Aminoglycoside's Role: Aminoglycosides, such as gentamicin, tobramycin, and amikacin, exert their bactericidal effect by inhibiting protein synthesis.[5][6] They bind to the 30S ribosomal subunit, causing misreading of mRNA and the production of nonfunctional proteins, ultimately leading to cell death.[5][6]
-
The Synergistic Interaction: The initial damage to the cell wall by ampicillin facilitates the penetration of aminoglycosides into the bacterial cell, allowing them to reach their intracellular target—the ribosome—in higher concentrations than they would otherwise achieve.[4] This enhanced uptake significantly potentiates the bactericidal activity of the aminoglycoside.
Quantitative Analysis of Synergy
The in vitro synergy between ampicillin and various aminoglycosides has been demonstrated against a wide range of clinically relevant bacteria. The following tables summarize key findings from checkerboard and time-kill studies.
Checkerboard Assay Data
The checkerboard method is a common in vitro technique to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
| Bacterial Species | Aminoglycoside | Ampicillin MIC Alone (µg/mL) | Aminoglycoside MIC Alone (µg/mL) | Ampicillin MIC in Combination (µg/mL) | Aminoglycoside MIC in Combination (µg/mL) | FIC Index | Reference |
| Enterococcus faecalis | Gentamicin | 2 | 64 | 0.5 | 16 | 0.5 | [1] |
| Listeria monocytogenes | Gentamicin | 0.5 | 2 | 0.125 | 0.5 | 0.5 | [7] |
| Staphylococcus aureus (MRSA) | Gentamicin | 32 | >1024 | 8 | 128 | ≤0.5 | [8] |
| Klebsiella pneumoniae | Amikacin | - | - | - | - | - | [9] |
| Escherichia coli | Gentamicin | - | - | - | - | >0.5 (No Synergy) | [10] |
| Escherichia coli | Tobramycin | - | - | - | - | >0.5 (No Synergy) | [10] |
Note: Data is for ampicillin, the active metabolite of lenampicillin. "-" indicates that specific quantitative data for this combination was not available in the cited sources, though the combinations were discussed.
Time-Kill Assay Data
Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotics over time. Synergy is typically defined as a ≥ 2-log10 (99%) decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
| Bacterial Species | Aminoglycoside | Ampicillin Conc. (µg/mL) | Aminoglycoside Conc. (µg/mL) | Log10 CFU/mL Reduction by Combination at 24h | Synergy Observed | Reference |
| Enterococcus faecalis | Gentamicin | 1/2 MIC | Clinically Achievable | ≥ 2-log10 vs Ampicillin alone | Yes | [11] |
| Listeria monocytogenes | Gentamicin | Clinically Achievable | Clinically Achievable | Enhanced Killing | Yes | [5] |
| Listeria monocytogenes | Streptomycin | Clinically Achievable | Clinically Achievable | Enhanced Killing | Yes | [5] |
| Pseudomonas aeruginosa | Tobramycin | - | 0.25 | Synergistic Killing | Yes | [12] |
| Group B Streptococci | Gentamicin | - | - | Synergistic Killing | Yes | [13][14] |
| Group B Streptococci | Tobramycin | - | - | Synergistic Killing | Yes | [13][14] |
| Group B Streptococci | Kanamycin | - | - | Synergistic Killing | Yes | [13][14] |
| Group B Streptococci | Amikacin | - | - | Synergistic Killing | Yes | [13][14] |
| Lactobacilli | Streptomycin | 10 | - | Synergistic Killing in 12/17 strains | Yes | [15] |
| Lactobacilli | Gentamicin | 10 | - | Synergistic Killing in 15/17 strains | Yes | [15] |
Note: Data is for ampicillin, the active metabolite of lenampicillin. Conc. = Concentration. "-" indicates that the specific concentration was not detailed in the abstract, but synergy was confirmed.
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ampicillin and the selected aminoglycoside in an appropriate solvent (e.g., sterile deionized water).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
In the first row (e.g., row A), add 50 µL of the highest concentration of the aminoglycoside to each well and perform serial two-fold dilutions down the columns (rows B through H).
-
In the first column (e.g., column 1), add 50 µL of the highest concentration of ampicillin to each well and perform serial two-fold dilutions across the rows (columns 2 through 12).
-
This creates a two-dimensional matrix of antibiotic concentrations. Wells in row H will contain only ampicillin dilutions, and wells in column 12 will contain only aminoglycoside dilutions, serving as controls for Minimum Inhibitory Concentration (MIC) determination of the individual agents.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Ampicillin + FIC of Aminoglycoside Where:
-
FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
-
Time-Kill Assay Protocol
This protocol describes the procedure for a time-kill assay to evaluate the bactericidal activity of antibiotic combinations.
-
Preparation of Bacterial Inoculum: Grow a bacterial culture to the logarithmic phase in a suitable broth medium (e.g., MHB). Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Preparation of Test Tubes: Prepare tubes containing the broth medium with the following:
-
No antibiotic (growth control)
-
Ampicillin alone at a predetermined concentration (e.g., MIC or a clinically achievable concentration)
-
The selected aminoglycoside alone at a predetermined concentration
-
The combination of ampicillin and the aminoglycoside at the same concentrations
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling and Viable Cell Counts: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal Activity: A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.
-
Visualizing the Synergy
Mechanism of Action and Synergy
Caption: Synergistic mechanism of ampicillin and aminoglycosides.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill synergy assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibiotic susceptibility and synergy of clinical isolates of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of synergy of ampicillin with ceftriaxone against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of synergy by two methods with eight antimicrobial combinations against tobramycin-susceptible and tobramycin-resistant strains of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic synergism against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In-vitro synergy testing of nine antimicrobial combinations against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential risks of treating bacterial infections with a combination of β-lactam and aminoglycoside antibiotics: A systematic quantification of antibiotic interactions in E. coli blood stream infection isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of gentamicin plus ampicillin on enterococci with differing sensitivity to gentamicin: a phenotypic assessment of NCCLS guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Effects of Ampicillin-Aminoglycoside Combinations on Group B Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effects of ampicillin-aminoglycoside combinations on group B streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bactericidal synergy between penicillin or ampicillin and aminoglycosides against antibiotic-tolerant lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Lenampicillin and Talampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic parameters of two orally administered ampicillin prodrugs, lenampicillin and talampicillin. Both compounds are designed to improve the oral bioavailability of ampicillin, a broad-spectrum β-lactam antibiotic. This document summarizes key pharmacokinetic data from published studies, outlines the experimental methodologies used to obtain this data, and presents a logical framework for their comparison.
Executive Summary
Lenampicillin and talampicillin are both effective prodrugs of ampicillin, demonstrating enhanced oral absorption compared to the parent drug. The available data suggests that lenampicillin may offer a faster rate and higher peak of ampicillin absorption, as indicated by a shorter Tmax and a higher Cmax in some studies. While direct comparative studies providing all pharmacokinetic parameters side-by-side are limited, this guide collates available data to facilitate an evidence-based comparison.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for lenampicillin and talampicillin based on data from studies in healthy adult volunteers. It is important to note that these values are derived from different studies, and direct comparison should be made with caution due to potential variations in study design, dosage, and analytical methods.
| Pharmacokinetic Parameter | Lenampicillin | Talampicillin | Ampicillin (for comparison) |
| Peak Plasma Concentration (Cmax) | 6.5 µg/mL (after 400 mg dose)[1]; 12.0 mg/L[2] | Approximately 2 times that of an equivalent ampicillin dose[3]; Mean of 4.65 µg/mL[4] | 2.9 µg/mL (equimolar to 400 mg lenampicillin)[1]; Mean of 2.46 µg/mL[4] |
| Time to Peak Plasma Concentration (Tmax) | 0.70 hours[1]; 0.6 hours[2] | Approximately 1 hour[3]; 40 minutes (0.67 hours)[4] | 0.87 hours (equimolar to 400 mg lenampicillin)[1]; 90 minutes (1.5 hours)[4] |
| Area Under the Curve (AUC) | Similar to bacampicillin and amoxicillin[2] | Greater than ampicillin[4] | - |
| Bioavailability | - | Greater than ampicillin[4][5] | - |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from single-dose, crossover studies conducted in healthy, fasting adult volunteers. A generalized experimental protocol for such a study is outlined below.
Study Design
A randomized, single-dose, two-period, two-sequence crossover design is typically employed.
-
Subject Selection: Healthy adult volunteers, often male, are recruited. Inclusion criteria typically include age within a specific range (e.g., 18-45 years), a body mass index (BMI) within the normal range, and no history of significant medical conditions or allergies to penicillin. Exclusion criteria include the use of any medication for a specified period before the study and any condition that might interfere with drug absorption, distribution, metabolism, or excretion.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence A: Lenampicillin in Period 1, Talampicillin in Period 2; Sequence B: Talampicillin in Period 1, Lenampicillin in Period 2).
-
Dosing: After an overnight fast, subjects receive a single oral dose of either lenampicillin or talampicillin with a standardized volume of water. Food is typically withheld for a specified period post-dosing.
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second drug.
Sample Collection
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Method: Microbiological Assay
The concentration of ampicillin in the plasma samples is determined using a microbiological assay.
-
Test Organism: A susceptible strain of bacteria, such as Bacillus subtilis or Sarcina lutea, is used as the indicator organism.
-
Assay Principle: The assay is based on the principle of inhibition of bacterial growth by the antibiotic. The size of the zone of inhibition around a sample containing ampicillin is proportional to the concentration of the antibiotic.
-
Procedure:
-
A nutrient agar medium is seeded with a standardized suspension of the test organism.
-
The seeded agar is poured into petri dishes.
-
Wells or cylinders are created in the solidified agar.
-
Standard solutions of ampicillin of known concentrations and the unknown plasma samples are placed into the wells.
-
The plates are incubated under controlled conditions to allow for bacterial growth and diffusion of the antibiotic.
-
The diameters of the zones of inhibition are measured.
-
-
Quantification: A standard curve is constructed by plotting the diameter of the inhibition zones against the corresponding known concentrations of the ampicillin standards. The ampicillin concentrations in the plasma samples are then determined by interpolating their zone diameters on the standard curve.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Peak Plasma Concentration): The maximum observed plasma concentration.
-
Tmax (Time to Peak Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, calculated using the trapezoidal rule. This represents the total systemic exposure to the drug.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the pharmacokinetic profiles of lenampicillin and talampicillin.
Figure 1: Workflow for comparing the pharmacokinetic parameters of lenampicillin and talampicillin.
References
- 1. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Talampicillin: a new derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Talampicillin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
A Comparative Guide to the Validation of an HPLC Method for Lenampicillin Hydrochloride Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quality control of lenampicillin hydrochloride against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and specificity. A validated stability-indicating HPLC method ensures the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. As lenampicillin is a prodrug of ampicillin, many HPLC methods developed for ampicillin can be adapted for the quality control of lenampicillin, often involving hydrolysis to ampicillin for quantification.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This protocol is based on established methods for ampicillin analysis and is suitable for adaptation to this compound.[1][2][3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH 5.0) and acetonitrile. A common starting ratio is 85:15 (v/v).[3] A gradient elution can be employed to effectively separate the main compound from any impurities or degradation products.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 225 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
For assay determination, a concentration of approximately 100 µg/mL is often suitable.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Results for Ampicillin (Adaptable for Lenampicillin) |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. | The method is specific for the analyte, with no interfering peaks observed. |
| Linearity (r²) | ≥ 0.999 | > 0.999 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | The method is robust, with results remaining within acceptable limits. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Dependent on the specific analyte and instrument, but typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Dependent on the specific analyte and instrument, but typically in the ng/mL to µg/mL range. |
Alternative Analytical Methods
While HPLC is the gold standard, other methods can be employed for the quality control of this compound, each with its own advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. It is often used for the quantitative analysis of a pure substance or for dissolution testing. However, it lacks the specificity of HPLC and may not be suitable for stability-indicating assays where degradation products could interfere with the analysis.[5] An indirect spectrophotometric method involving complexation with a metal ion after degradation can improve selectivity.[5]
Experimental Protocol: Indirect UV-Vis Spectrophotometry
This protocol is based on the reaction of ampicillin degradation products with Ni(II) ions.[5]
-
Sample Preparation: Degrade the this compound sample under alkaline conditions (e.g., with NaOH) by heating.[5]
-
Complexation: Add a solution of Ni(II) ions to the degraded sample solution.
-
Measurement: Measure the absorbance of the resulting complex at the wavelength of maximum absorption (e.g., 269 nm for the Ni(II)-ampicillin degradation product complex).[5]
-
Quantification: Use a calibration curve prepared from standard solutions of this compound treated in the same manner.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged molecules like lenampicillin. CE can be used for both assay and impurity profiling.[6][7]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate buffer at a specific pH, is used to fill the capillary and the vials.[4]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: UV detection is commonly used, with the wavelength set to an appropriate value for lenampicillin (e.g., 210-230 nm).
-
Quantification: The peak area is proportional to the concentration of the analyte.
Comparison of Analytical Methods
| Feature | HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (can separate API from impurities and degradants) | Low to Moderate (prone to interference) | High (excellent separation efficiency) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL) | Very High (pg/mL to fg/mL) |
| Speed | Moderate (run times typically 5-30 min) | Fast (measurements take seconds to minutes) | Fast (run times typically < 15 min) |
| Cost (Instrument) | High | Low | Moderate to High |
| Cost (Operational) | Moderate (solvents, columns) | Low | Low (minimal solvent and sample use) |
| Application | Assay, impurity profiling, stability testing | Assay of pure substance, dissolution testing | Assay, impurity profiling, chiral separations |
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for quality control.
Caption: Workflow for HPLC Method Validation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
A Comparative Analysis of Lenampicillin Hydrochloride and Amoxicillin-Clavulanate Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of lenampicillin hydrochloride and amoxicillin-clavulanate against members of the Enterobacteriaceae family. The analysis is based on available experimental data, focusing on the mechanisms of action, antibacterial spectrum, and quantitative susceptibility data.
Introduction
Enterobacteriaceae are a large family of Gram-negative bacteria that include both commensal organisms and significant human pathogens, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter species. The rise of antibiotic resistance within this family, particularly through the production of β-lactamase enzymes, presents a continuous challenge in the treatment of infections. This guide compares two β-lactam antibiotic formulations: this compound, a prodrug of ampicillin, and amoxicillin-clavulanate, a combination of a β-lactam antibiotic with a β-lactamase inhibitor.
This compound is an orally active prodrug that is hydrolyzed in the body to release ampicillin.[1][2][3] Ampicillin, a broad-spectrum penicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] However, its efficacy is limited against bacteria that produce β-lactamases.
Amoxicillin-clavulanate combines the ampicillin analogue, amoxicillin, with clavulanic acid, a potent inhibitor of many bacterial β-lactamases.[4][5][6][7] This combination extends the spectrum of amoxicillin to include many β-lactamase-producing strains that would otherwise be resistant.[4][5][7]
Mechanism of Action
The antibacterial activity of both compounds is ultimately dependent on the inhibition of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.
This compound (as Ampicillin)
Lenampicillin itself is inactive and must be converted to ampicillin in the body.[1][2] Ampicillin then binds to and inactivates PBPs, leading to the weakening of the cell wall and subsequent cell lysis.[1][2]
Mechanism of action for this compound.
Amoxicillin-Clavulanate
Amoxicillin, like ampicillin, inhibits bacterial cell wall synthesis by binding to PBPs.[5][6][7] Clavulanic acid, on its own, has weak antibacterial activity.[6] Its primary role is to bind to and inactivate β-lactamase enzymes produced by bacteria, thereby protecting amoxicillin from degradation.[5][6][7]
Mechanism of action for Amoxicillin-Clavulanate.
Comparative In Vitro Activity
Direct comparative studies of this compound versus amoxicillin-clavulanate against Enterobacteriaceae are limited in the published literature. However, since lenampicillin is a prodrug of ampicillin, the in vitro activity of ampicillin can be used as a surrogate. Furthermore, studies comparing ampicillin in combination with a β-lactamase inhibitor (ampicillin-sulbactam) to amoxicillin-clavulanate provide valuable insights.
Data consistently demonstrates that amoxicillin-clavulanate has superior in vitro activity against many Enterobacteriaceae species compared to ampicillin alone or ampicillin-sulbactam.[1][4][5][8] This is largely because clavulanate is a more potent inhibitor of a wider range of plasmid-mediated β-lactamases commonly found in these organisms than sulbactam.[2]
Quantitative Susceptibility Data
The following tables summarize the in vitro activity of ampicillin, ampicillin-sulbactam, and amoxicillin-clavulanate against key Enterobacteriaceae isolates from various studies.
Table 1: Comparative Susceptibility of Enterobacterales to Ampicillin-Sulbactam (SAM) and Amoxicillin-Clavulanate (AMC)
| Organism | No. of Isolates | % Susceptible to SAM | % Susceptible to AMC |
| Escherichia coli | 23,746 | 58.1% | 85.4% |
| Klebsiella pneumoniae group | 6,630 | 76.7% | 88.7% |
| Proteus mirabilis | 3,185 | 88.0% | 95.4% |
| Klebsiella oxytoca | 890 | 69.6% | 90.7% |
Data adapted from a 2025 study analyzing clinical isolates from 2018-2022.[4]
Table 2: In Vitro Activity Against Ampicillin-Resistant E. coli
| Antibiotic Combination | % Susceptible | % Moderately Susceptible | % Resistant |
| Amoxicillin-Clavulanate | 64% | 34% | 2% |
| Ampicillin-Sulbactam | 13% | 24% | 63% |
Based on 100 ampicillin and amoxicillin-resistant E. coli isolates.[8]
It is important to note that Enterobacter species often exhibit intrinsic resistance to ampicillin and amoxicillin-clavulanate due to the production of chromosomal AmpC β-lactamases, which are not well inhibited by clavulanic acid or sulbactam.[9]
Experimental Protocols
The data presented is primarily derived from antimicrobial susceptibility testing (AST) performed according to established standards.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Workflow for Broth Microdilution MIC Testing.
Protocol: Broth Microdilution
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
This is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Discussion and Conclusion
The available in vitro data strongly suggests that amoxicillin-clavulanate is a more reliable agent against β-lactamase-producing Enterobacteriaceae than ampicillin, the active form of this compound. The addition of clavulanic acid provides crucial protection against many of the common β-lactamases that confer resistance to ampicillin.
For drug development professionals, this highlights the continued importance of β-lactamase inhibitors in overcoming resistance in Gram-negative bacteria. While lenampicillin offers improved oral bioavailability for ampicillin, its clinical utility against Enterobacteriaceae is likely limited by the high prevalence of β-lactamase-mediated resistance.
Researchers investigating new antibacterial agents should consider the limitations of older β-lactams, even with enhanced pharmacokinetic profiles. The data underscores that overcoming enzymatic degradation remains a key strategy in the fight against resistant Enterobacteriaceae. Future studies directly comparing the efficacy of lenampicillin combined with a β-lactamase inhibitor against amoxicillin-clavulanate would be of significant interest.
References
- 1. In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. False equivalence: differences in the in vitro activity of ampicillin-sulbactam and amoxicillin-clavulanate in several Enterobacterales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro susceptibility testing results for amoxicillin-clavulanate and ampicillin-sulbactam using a panel of beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
Safety Operating Guide
Proper Disposal of Lenampicillin Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Core Principle: Treat Lenampicillin hydrochloride as a chemical waste product. Improper disposal, such as flushing down the drain or discarding in regular trash without deactivation, can lead to the contamination of water systems and soil.[1][2][3] Antibiotics in the environment can contribute to the development of antibiotic-resistant bacteria, a significant public health concern.[2][4]
Regulatory Framework: The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][5][6] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which can include certain pharmaceuticals.[1][5][6] It is crucial to comply with all federal, state, and local regulations regarding chemical and pharmaceutical waste disposal.[7]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor or an approved waste disposal plant.[8][9][10] For small quantities generated in a laboratory setting, the following procedural steps, adapted from general FDA and EPA guidelines for unused medicines, should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.[4][11][12][13]
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific protocols for chemical and pharmaceutical waste disposal. Your EHS department can provide guidance on approved procedures and waste contractors.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8][10]
-
Deactivation (for liquid waste): While not always mandatory, deactivating the antibiotic properties is a responsible first step for liquid waste containing this compound. This can often be achieved through chemical treatment as specified by your institution's EHS. Autoclaving may destroy some antibiotics, but it is not effective for all and should only be used if your institution's guidelines specifically permit it for this compound.[3]
-
Solidification and Inertization:
-
Remove from Original Container: Carefully remove the this compound from its original packaging.
-
Mix with an Undesirable Substance: In a designated waste container, mix the this compound (solid or deactivated liquid) with an inert and unpalatable material such as kitty litter, used coffee grounds, or dirt.[9][11] This makes the mixture less appealing to prevent accidental ingestion and helps to immobilize the chemical. Do not crush tablets or capsules if applicable.[9][11]
-
-
Containment:
-
Final Disposal:
-
Designated Waste Stream: Dispose of the sealed container in the designated chemical or pharmaceutical waste stream as directed by your EHS department. Do not dispose of it in the regular municipal solid waste (trash) unless explicitly permitted by your institution for small, properly treated quantities.[9]
-
Sanitize Original Container: Before recycling or discarding the original empty container, remove or obscure all personal and chemical identification information to protect privacy and prevent misuse.[9][11]
-
Important Considerations:
-
DO NOT flush this compound down the toilet or drain.[9] Wastewater treatment facilities are often not equipped to remove such compounds, leading to environmental contamination.[9][14]
-
DO NOT place untreated this compound directly into the trash.[9]
-
DO NOT mix pharmaceutical waste with infectious or biohazardous waste unless specified by your institution's protocols.[9]
Quantitative Data Summary
For reference, the following table summarizes key data for the closely related compound, Ampicillin sodium salt. This information is provided as a proxy due to the lack of specific publicly available data for this compound.
| Property | Value |
| CAS Number | 69-52-3 |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S |
| Melting Point | 215 °C (419 °F) - decomposes[9] |
| GHS Classification | Respiratory Sensitization (Sub-category 1A), Skin Sensitization (Sub-category 1A)[9] |
Disposal Workflow
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Antibiotic perceptions, adherence, and disposal practices among parents of pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. moltox.com [moltox.com]
- 11. fda.gov [fda.gov]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Lenampicillin Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Lenampicillin hydrochloride are critical for protecting laboratory personnel and ensuring experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, a prodrug of ampicillin, requires careful handling to minimize exposure and prevent potential allergic sensitization.[1] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal methods is paramount. This document outlines the necessary precautions and procedures for the safe laboratory use of this aminobenzylpenicillin derivative.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on a risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| Protection Level | Task | Recommended PPE |
| Standard Laboratory Practice | Handling sealed containers, preparing low-concentration solutions in a ventilated enclosure. | Nitrile gloves, lab coat, safety glasses with side shields.[2] |
| Moderate Risk | Weighing powder, preparing high-concentration stock solutions, potential for aerosol generation. | Double nitrile gloves, disposable gown, safety goggles, and a face shield.[3][4] Use of a chemical fume hood is mandatory. |
| High Risk / Spill Cleanup | Large spills of powder or concentrated solutions. | Chemical-resistant suit, double nitrile gloves, boots, and a full-face respirator with appropriate cartridges.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory personnel.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is at -20°C for up to one month or -80°C for up to six months for stock solutions.[6]
2. Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the compound.
-
Wear appropriate PPE, including a lab coat, double gloves, and eye protection.[2]
-
Use a dedicated set of spatulas and weighing papers for handling the powder.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
3. Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
If a spill occurs, follow the established spill cleanup procedure for chemical hazards.
4. Disposal of Waste:
-
All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be disposed of as chemical waste.[8]
-
Unused or expired stock solutions are considered hazardous chemical waste and must be collected in a designated, sealed container for disposal by the institution's environmental health and safety department.[8]
-
Do not flush this compound solutions down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.[9]
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of aminobenzylpenicillins like this compound is crucial to prevent environmental contamination and the spread of antibiotic resistance.[10] The following table outlines the recommended disposal methods for different types of waste generated during the handling of this compound.
| Waste Type | Disposal Method |
| Solid Waste (contaminated gloves, wipes, etc.) | Place in a designated, sealed biohazard or chemical waste bag.[7] |
| Liquid Waste (unused solutions, contaminated media) | Collect in a clearly labeled, sealed, and leak-proof chemical waste container.[8] Do not autoclave solutions containing antibiotics for disposal.[8] |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container. |
| Empty Stock Containers | Rinse with a suitable solvent (e.g., ethanol or water) three times, collecting the rinsate as chemical waste. Deface the label and dispose of the container in the appropriate recycling or solid waste stream.[11] |
For all disposal procedures, follow your institution's specific guidelines and consult with the environmental health and safety office.
References
- 1. Lenampicillin | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msd.com [msd.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Bacterial contamination potential of personal protective equipment itself in dental aerosol-producing treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moltox.com [moltox.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
